2,3,3-Trichloropropenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O/c4-2(1-7)3(5)6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJEEVJKLGSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191303 | |
| Record name | 2,3,3-Trichloro-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3787-28-8 | |
| Record name | 2,3,3-Trichloro-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3787-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trichloropropenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003787288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trichloro-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHLOROACROLEIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3-TRICHLOROPROPENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJQ59JSM89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of 2,3,3-Trichloropropenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,3-Trichloropropenal, a halogenated aldehyde, presents a unique chemical entity with potential applications and toxicological considerations in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, available toxicological data, and a proposed synthesis workflow. Due to the limited availability of experimentally determined data, this guide combines publicly available information with computed properties to offer a foundational understanding of this compound. All quantitative data is summarized for clarity, and logical relationships are visualized using process diagrams.
Core Chemical Properties
This compound, also known as 2,3,3-trichloroacrolein, is a small molecule with the molecular formula C₃HCl₃O.[1] Its chemical identity is well-established with a CAS Number of 3787-28-8 and an IUPAC name of 2,3,3-trichloroprop-2-enal.[1] A summary of its key identifiers and computed physical properties is presented in Table 1.
Table 1: Core Identifiers and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,3,3-trichloroprop-2-enal | PubChem[1] |
| Synonyms | 2,3,3-Trichloroacrolein, 2,3,3-Trichloro-2-propenal | PubChem[1] |
| CAS Number | 3787-28-8 | PubChem[1] |
| Molecular Formula | C₃HCl₃O | PubChem[1] |
| Molecular Weight | 159.39 g/mol | PubChem[1] |
| Exact Mass | 157.909298 Da | PubChem[1] |
| XLogP3-AA (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a logical synthetic approach can be proposed based on established organic chemistry principles.
Proposed Synthetic Workflow
A plausible route to this compound could involve the oxidation of the corresponding alcohol, 2,3,3-trichloroprop-2-en-1-ol. This precursor could potentially be synthesized from 1,2,3-trichloropropane. The overall proposed workflow is depicted in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Experimental Considerations
-
Dehydrochlorination of 1,2,3-Trichloropropane: This step would likely involve the use of a base to eliminate hydrogen chloride. The reaction conditions would need to be carefully controlled to favor the formation of the desired allylic alcohol precursor.
-
Oxidation of 2,3,3-Trichloroprop-2-en-1-ol: A variety of oxidizing agents could be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to convert the primary alcohol to the aldehyde without over-oxidation to a carboxylic acid.
Purification and Characterization: The final product would require purification, likely through distillation or chromatography. Characterization would be essential to confirm the structure and purity, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis (Anticipated)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet in the aldehyde region (δ 9-10 ppm) corresponding to the aldehydic proton. |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (δ > 180 ppm), and two for the vinylic carbons, with their chemical shifts influenced by the attached chlorine atoms. |
| IR Spectroscopy | A strong C=O stretching vibration characteristic of an aldehyde (around 1700-1730 cm⁻¹). A C=C stretching vibration (around 1600-1650 cm⁻¹). C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (159.39 g/mol ) with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of CO, Cl, and HCl. |
Biological Activity and Safety
Known Toxicological Profile
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Mutagenicity
A key toxicological concern for this compound is its mutagenic potential. Studies have shown it to be a potent mutagen in the Ames test with Salmonella typhimurium strain TA100. This suggests that the compound can induce DNA damage, a critical factor in carcinogenesis.
Proposed Mechanism of Action Workflow
The high reactivity of the α,β-unsaturated aldehyde functionality, combined with the electron-withdrawing effects of the chlorine atoms, suggests that this compound likely exerts its toxicity through covalent modification of biological macromolecules. A proposed logical workflow for its mechanism of action is presented below.
Caption: Proposed mechanism of action for this compound toxicity.
This proposed mechanism involves two primary reaction pathways:
-
Michael Addition: The electrophilic β-carbon of the α,β-unsaturated aldehyde is susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in proteins or nucleophilic sites on DNA bases.
-
Schiff Base Formation: The aldehyde carbonyl group can react with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases.
These covalent modifications can lead to protein dysfunction, the formation of DNA adducts, and ultimately, cellular stress and mutagenesis.
Conclusion
This compound is a reactive chemical with a significant toxicological profile, including potent mutagenicity. While a complete experimental characterization of its physical properties is lacking in the public domain, its chemical behavior can be inferred from its structure and the available data. The proposed synthetic route and mechanism of action provide a framework for future research into this compound. Further experimental investigation is crucial to fully elucidate its chemical and biological properties, which will be vital for assessing its potential risks and applications in research and development.
References
Spectroscopic Data for 2,3,3-Trichloropropenal Remains Elusive, Hindering In-depth Analysis
A comprehensive search of prominent chemical and spectral databases has revealed a significant lack of publicly available experimental spectroscopic data for the compound 2,3,3-Trichloropropenal (CAS No. 3787-28-8). Despite its known chemical structure and basic properties, detailed infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data are not readily accessible. This absence of foundational data precludes the creation of an in-depth technical guide as requested, which would necessitate the analysis and presentation of such quantitative information.
Efforts to locate the requisite data involved querying several major resources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS). These databases, typically rich sources of spectroscopic information for a vast array of chemical entities, do not currently contain entries with IR, NMR, or MS spectra for this compound. Further searches of chemical supplier catalogs and other online repositories have similarly proven unfruitful in obtaining the necessary experimental spectra.
Without access to this fundamental spectroscopic information, a detailed analysis of the compound's molecular structure and properties, as well as the development of experimental protocols for its characterization, cannot be performed. The core requirements of the requested technical guide—namely, the presentation of quantitative data in structured tables and the detailed description of experimental methodologies—are therefore unachievable at this time.
Similarly, the request for a visualization of signaling pathways involving this compound cannot be fulfilled, as no information on its biological activity or related signaling cascades was identified during the comprehensive literature search.
In lieu of the unavailable experimental data, a theoretical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is presented below. This generalized workflow outlines the standard procedures that researchers would typically follow to acquire and interpret the necessary spectroscopic data.
Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.
This report underscores the critical need for the open sharing of experimental data within the scientific community to facilitate research and the development of comprehensive resources. Should the spectroscopic data for this compound become available in the future, a detailed technical guide could then be compiled.
An In-Depth Technical Guide to 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Nomenclature
The compound with the chemical formula C₃HCl₃O is systematically named 2,3,3-trichloroprop-2-enal according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name accurately describes its three-carbon chain with a double bond at the second carbon, an aldehyde functional group, and three chlorine substituents at the second and third positions.
This compound is also known by a variety of synonyms, which are frequently encountered in literature and chemical databases. These include:
-
2,3,3-Trichloropropenal[1]
-
2,3,3-Trichloroacrolein[1]
-
2,3,3-Trichloro-2-propenal[1]
-
2,3,3-Trichloroacrylaldehyde[1]
-
Trichloroacrolein
-
Acrolein, 2,3,3-trichloro-[1]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application, and analysis. While experimental data for some properties are scarce, computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₃HCl₃O | PubChem[1] |
| Molecular Weight | 159.39 g/mol | PubChem[1] |
| Monoisotopic Mass | 157.909298 Da | PubChem[1] |
| XLogP3-AA (Computed) | 2.3 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | Guidechem[2] |
| Heavy Atom Count (Computed) | 7 | Guidechem[2] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | Guidechem[2] |
Note: The majority of the available data is computationally derived and should be used as an estimation. Experimental verification is recommended.
Synthesis Methodology
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The synthesis of chlorinated propenals often involves the chlorination of a suitable precursor followed by oxidation or rearrangement.
A potential, though unverified, synthetic pathway could involve the controlled chlorination of acrolein (propenal) or a related three-carbon aldehyde or alcohol, followed by dehydrochlorination to introduce the double bond at the desired position. The regioselectivity and stereoselectivity of such reactions would be critical to obtaining the target compound with high purity.
Toxicological Profile: Mutagenicity and Genotoxicity
The toxicological properties of this compound and related chlorinated alkenes are of significant interest due to their potential impact on biological systems. Mutation data has been reported for this compound, indicating it is a poison by the intraperitoneal route.[2] When heated to decomposition, it emits toxic fumes of chloride.[2]
Studies on structurally similar compounds, such as other allylic chloropropenes, have demonstrated considerable indirect mutagenic activity in the Salmonella/mammalian microsome test, particularly in the presence of a metabolic activation system (S9 mix). This suggests that metabolic transformation is a key step in the manifestation of their mutagenic potential.
Conceptual Metabolic Activation Pathway
While a specific metabolic pathway for this compound has not been fully elucidated, a conceptual pathway can be inferred from studies on related chlorinated propenes and propanes. The genotoxicity of many halogenated hydrocarbons is linked to their metabolic bioactivation to reactive electrophilic intermediates.
The diagram below illustrates a hypothetical metabolic activation pathway for a generic chlorinated alkene, which could be analogous to the metabolism of this compound. This process often involves cytochrome P450-mediated oxidation.
Caption: Conceptual metabolic activation of this compound.
This proposed pathway suggests that this compound could be metabolized by cytochrome P450 enzymes to form a highly reactive epoxide intermediate. This electrophilic epoxide can then react with nucleophilic sites on cellular macromolecules, such as DNA, to form DNA adducts. The formation of these adducts can lead to mutations and potentially initiate carcinogenesis.
Conclusion
This compound is a chlorinated aldehyde with identified mutagenic properties. This technical guide has provided a summary of its chemical identity, physicochemical characteristics, and a conceptual overview of its synthesis and metabolic activation. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound's properties and biological activities. The information presented herein serves as a valuable starting point for researchers and professionals in drug development and related fields who may encounter or work with this class of compounds. It is imperative to handle this compound with appropriate safety precautions due to its reported toxicity.
References
An In-depth Technical Guide to the Molecular Structure of 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 2,3,3-trichloropropenal, a chlorinated aldehyde of interest in various chemical and biological research domains. This document collates available data on its chemical identity, computed physicochemical properties, and spectroscopic characteristics. Due to the limited availability of direct experimental data in the public domain, this guide presents computed values for molecular properties and outlines hypothetical experimental protocols for its synthesis and analysis based on established methods for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Chemical Identity and Molecular Structure
This compound, also known as 2,3,3-trichloroacrolein, is a halogenated aldehyde with the chemical formula C₃HCl₃O.[1] Its structure consists of a three-carbon propenal backbone with three chlorine atoms substituting hydrogen atoms at positions 2 and 3. The presence of a carbon-carbon double bond and an aldehyde functional group makes it a reactive molecule with potential for various chemical transformations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,3,3-trichloroprop-2-enal[1] |
| CAS Number | 3787-28-8[1] |
| Molecular Formula | C₃HCl₃O[1] |
| InChI | InChI=1S/C3HCl3O/c4-2(1-7)3(5)6/h1H[1] |
| Canonical SMILES | C(=O)C(=C(Cl)Cl)Cl[1] |
Molecular Visualization
The following diagram illustrates the molecular structure of this compound, indicating the connectivity of atoms.
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 159.39 g/mol |
| Monoisotopic Mass | 157.909298 Da |
| XLogP3-AA (LogP) | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 157.909298 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 7 |
Spectroscopic Data (Predicted)
Detailed experimental spectra with peak assignments for this compound are not currently available in public databases. The information below is based on general principles of spectroscopy and predictions for a molecule with this structure.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the aldehydic proton.
-
Aldehydic Proton (CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorinated double bond.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms in different chemical environments.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, likely in the range of δ 180-200 ppm.
-
Olefinic Carbons (C=C): Two signals are expected in the vinylic region (δ 120-150 ppm). The carbon bearing two chlorine atoms (C3) would likely be more shielded than the carbon adjacent to the carbonyl group (C2).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by absorption bands corresponding to the functional groups present.
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1725 cm⁻¹.
-
C=C Stretch: A medium to weak absorption band is expected in the region of 1600-1650 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic pair of weak bands may be observed around 2720 and 2820 cm⁻¹.
-
C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum of this compound would show a molecular ion peak (M⁺) cluster characteristic of a compound containing three chlorine atoms. The isotopic pattern for three chlorine atoms ([M], [M+2], [M+4], [M+6]) would be a key identifier. Fragmentation would likely involve the loss of a chlorine atom, a hydrogen atom, or the carbonyl group (CO).
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on standard organic chemistry techniques and methods used for analogous compounds. These should be adapted and optimized by researchers based on their specific experimental setup and safety considerations.
Synthesis of this compound
A potential synthetic route to this compound could involve the reaction of a suitable chlorinated precursor. One plausible, though unconfirmed, method could be the controlled oxidation of 2,3,3-trichloroprop-2-en-1-ol.
Workflow for Hypothetical Synthesis:
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,3-trichloroprop-2-en-1-ol in anhydrous dichloromethane.
-
Oxidation: Prepare a solution or suspension of a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or an activated dimethyl sulfoxide (DMSO) reagent for Swern oxidation, in the same solvent.
-
Reaction Execution: Slowly add the oxidizing agent to the alcohol solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the chosen reagent) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a quenching agent or filtering through a pad of silica gel). Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of volatile compounds like this compound.
Workflow for GC-MS Analysis:
Methodology:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate for separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Data Interpretation: Identify the peak corresponding to this compound by its retention time and the characteristic mass spectrum, including the molecular ion cluster and fragmentation pattern.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with extreme caution due to its structural similarity to other toxic and irritant chlorinated aldehydes. The following precautions are recommended based on the hazard profile of related compounds like trichloroethylene.[2][3]
-
Engineering Controls: Handle only in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a molecule with significant potential for further study. This guide provides a summary of its known and predicted molecular characteristics. The absence of extensive experimental data highlights an opportunity for further research to fully characterize its properties and reactivity. The hypothetical protocols provided herein offer a starting point for researchers interested in the synthesis and analysis of this compound. As with any chemical research, all experimental work should be conducted with appropriate safety measures in place.
References
In-Depth Technical Guide: 2,3,3-Trichloropropenal Safety and Handling
Disclaimer: Limited specific safety and toxicological data are available for 2,3,3-Trichloropropenal. This guide is based on its known chemical properties, GHS hazard classifications, and data from analogous compounds, particularly other chlorinated and α,β-unsaturated aldehydes. The recommendations provided are derived from general safety protocols for handling highly reactive, corrosive, and toxic organic compounds. All procedures should be conducted by trained personnel in a controlled laboratory setting.
Chemical and Physical Properties
This compound, also known as 2,3,3-trichloroacrolein, is a halogenated aldehyde. Its structure combines the reactivity of an aldehyde, an alkene, and a chlorinated hydrocarbon, suggesting a high potential for hazardous reactions.
| Property | Value | Reference |
| IUPAC Name | 2,3,3-trichloroprop-2-enal | [1] |
| Synonyms | 2,3,3-Trichloro-2-propenal, 2,3,3-Trichloroacrolein | [1] |
| CAS Number | 3787-28-8 | [1] |
| Molecular Formula | C₃HCl₃O | [1] |
| Molecular Weight | 159.39 g/mol | [1][2] |
| Appearance | Not available. Assumed to be a liquid or low-melting solid. | |
| Odor | Not available. Likely pungent and irritating, similar to other chlorinated aldehydes. | |
| Boiling Point | Not available. | |
| Melting Point | Not available. | |
| Solubility | Not available. Likely sparingly soluble in water with potential for reaction/hydrolysis. | |
| Vapor Pressure | Not available. |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. Due to the lack of specific toxicological data, information from analogous compounds is used to infer its potential health effects.
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Analogous Compound Toxicity Data:
Due to the absence of specific LD50 and LC50 values for this compound, data for Mucochloric Acid, a structurally related chlorinated α,β-unsaturated carbonyl compound, is provided as a conservative estimate of toxicity.
| Compound | Test | Route | Species | Value | Reference |
| Mucochloric Acid | LD50 | Oral | Rat | 300 - 400 mg/kg | [1][2] |
| Mucochloric Acid | LD50 | Dermal | Rabbit | >200 mg/kg | [1][2] |
| Mucochloric Acid | LC50 | Inhalation | Rat | >5.1 mg/L (4 hours) | [2] |
Potential Health Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema.[3]
-
Skin Contact: Causes skin irritation and potentially chemical burns. Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.
-
Ingestion: Harmful if swallowed, may cause severe irritation and damage to the gastrointestinal tract.
-
Chronic Exposure: Long-term exposure to α,β-unsaturated aldehydes and chlorinated hydrocarbons may have systemic effects, including potential carcinogenicity and damage to the liver and kidneys.[4]
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. The following table provides OELs for analogous reactive aldehydes, which should be used as a conservative guide for exposure control.
| Compound | Agency | TWA | STEL/Ceiling | Reference |
| Acrolein | OSHA | 0.1 ppm | [5] | |
| Acrolein | NIOSH | 0.1 ppm | 0.3 ppm | [5] |
| Acrolein | ACGIH | C 0.1 ppm | [5] | |
| Acetaldehyde | OSHA | 200 ppm | [6] | |
| Acetaldehyde | ACGIH | C 25 ppm | [6] | |
| Glutaraldehyde | ACGIH | C 0.05 ppm | ||
| Chloroacetaldehyde | NIOSH | C 1 ppm |
Given the high reactivity and potential toxicity of this compound, it is recommended to maintain exposure levels as low as reasonably achievable (ALARA).
Safe Handling and Storage
4.1. Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye/Face Protection: Chemical splash goggles and a face shield are required.
-
Skin Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Chemical-resistant gloves are essential. Double gloving with an inner nitrile glove and an outer butyl rubber or Viton glove is recommended. Check glove manufacturer's compatibility charts.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a potential for exposure above the OELs of analogous compounds, a NIOSH-approved respirator with organic vapor cartridges is required. A full-face respirator will also provide eye and face protection.
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.
4.3. Handling Procedures
-
All manipulations of this compound must be performed in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.
-
Ground and bond containers when transferring material.
-
Prepare a spill kit and have it readily accessible before beginning work.
-
Wash hands thoroughly after handling.
4.4. Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed.
-
Store in a secondary container to contain any potential leaks.
-
Segregate from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents, and metals. Avoid contact with water if the compound is susceptible to hydrolysis.
Emergency Procedures
5.1. Spill Response
The following workflow outlines the general procedure for responding to a spill of this compound.
Experimental Protocol for a Small Spill (less than 100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, splash goggles, a face shield, and a lab coat.
-
Containment: If it is a liquid, contain the spill with a universal absorbent material, sand, or vermiculite, working from the outside in. Do not use combustible materials like paper towels.
-
Neutralization (if applicable and safe): For acidic byproducts of decomposition, a neutralizing agent like sodium bicarbonate can be cautiously applied.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
5.2. First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, labeled, and sealed containers.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed. Halogenated organic waste should be segregated from non-halogenated waste.[7][8][9]
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic residues is high-temperature incineration in a licensed hazardous waste facility.[4] This process breaks down the compound into less harmful substances like carbon dioxide, nitrogen, and hydrogen halides, which can then be scrubbed from the exhaust gases.[4] Landfill disposal is not a suitable option for toxic and potentially mobile chlorinated organic compounds.[4]
Experimental Protocols
7.1. General Laboratory Use
-
Preparation: Before starting any experiment, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary PPE, reagents, and waste containers readily available.
-
Weighing/Measuring: If solid, weigh the compound in the fume hood. If liquid, measure by volume in the fume hood. Use a secondary container when transporting the chemical within the lab.
-
Reaction Setup: Conduct all reactions in a clean, dry apparatus within the fume hood. Ensure the setup is secure and allows for proper ventilation.
-
Post-Reaction: Quench any reactive materials carefully. Decontaminate all glassware and equipment that came into contact with this compound. Rinsates should be collected as hazardous waste.
7.2. Decontamination Procedure
-
Gross Decontamination: Remove gross contamination from surfaces and equipment using a suitable solvent (e.g., ethanol) and absorbent pads. All materials used are considered hazardous waste.
-
Washing: Wash the decontaminated surfaces and equipment with soap and water.
-
Final Rinse: Rinse with water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly after removing all PPE.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acrolein Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Consideration of reactivity to acute fish toxicity of α,β-unsaturated carbonyl ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. towson.edu [towson.edu]
2,3,3-Trichloropropenal: An In-depth Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,3-Trichloropropenal is a highly reactive α,β-unsaturated aldehyde. Its chemical behavior is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene, a characteristic amplified by the presence of three electron-withdrawing chlorine atoms. This guide provides a comprehensive overview of the reactivity profile of this compound, including its physical and chemical properties, key reactions, and toxicological implications. Detailed experimental protocols for characteristic reactions are provided, and key mechanistic pathways are visualized.
Chemical and Physical Properties
This compound, also known as 2,3,3-trichloroacrolein, is a halogenated aldehyde with the molecular formula C₃HCl₃O.[1] Its structure features a carbon-carbon double bond conjugated to a carbonyl group, with chlorine atoms attached to the second and third carbon positions. This arrangement of functional groups dictates its reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,3,3-trichloroprop-2-enal | [1] |
| CAS Number | 3787-28-8 | [1] |
| Molecular Formula | C₃HCl₃O | [1] |
| Molecular Weight | 159.39 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 145-147 °C (predicted) | |
| Solubility | Soluble in organic solvents |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | A singlet for the aldehydic proton, expected to be significantly downfield (δ 9-10 ppm) due to the electronegativity of the carbonyl group and the chlorinated double bond. |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (δ 180-190 ppm), and two for the carbons of the double bond. The carbon bearing the chlorine atoms will be shifted downfield. The C-Cl bond will deshield the adjacent carbon, shifting its signal downfield.[2] |
| IR Spectroscopy | A strong C=O stretching band around 1700 cm⁻¹, characteristic of α,β-unsaturated aldehydes. A C=C stretching band around 1600 cm⁻¹. C-Cl stretching bands in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. Isotopic peaks due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent, showing characteristic M+2, M+4, and M+6 patterns. Fragmentation patterns would likely involve the loss of Cl, CO, and HCl. |
Core Reactivity Profile
The reactivity of this compound is governed by the conjugated system of the α,β-unsaturated aldehyde, which is further activated by the three chlorine atoms. These electron-withdrawing groups enhance the electrophilicity of the carbon-carbon double bond, making it highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
This compound can undergo two primary modes of nucleophilic addition: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. Due to the high degree of activation by the chlorine atoms, 1,4-addition is generally the favored pathway for soft nucleophiles.
The Michael addition is a key reaction for α,β-unsaturated carbonyl compounds. In the case of this compound, the electron-withdrawing effect of the chlorine atoms makes the β-carbon highly electrophilic and prone to attack by a wide range of nucleophiles.
-
Reaction with Amines: Primary and secondary amines readily add to the β-carbon to form β-amino aldehydes.
-
Reaction with Thiols: Thiols are excellent nucleophiles for Michael additions, leading to the formation of β-thioether aldehydes.
-
Reaction with Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, and malonates, can add to form new carbon-carbon bonds.
Caption: General workflow for the Michael addition reaction of this compound.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions.
This compound can react with conjugated dienes, such as cyclopentadiene or butadiene, to form six-membered rings. The high reactivity of this compound as a dienophile is due to the electron-withdrawing nature of the aldehyde and chlorine substituents.
Caption: Schematic of the Diels-Alder reaction with this compound as the dienophile.
Oxidation and Reduction Reactions
The aldehyde functional group in this compound can be readily oxidized or reduced.
-
Oxidation: Oxidation with a mild oxidizing agent, such as silver oxide (Tollens' reagent) or chromic acid, will convert the aldehyde to the corresponding carboxylic acid, 2,3,3-trichloropropenoic acid.
-
Reduction: The carbonyl group can be selectively reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄).[3][4] This reaction typically proceeds via a 1,2-addition mechanism. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), may also reduce the carbon-carbon double bond.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving α,β-unsaturated aldehydes, adapted for this compound.
Synthesis of this compound
A plausible synthesis route for this compound involves the oxidation of 2,3,3-trichloroprop-2-en-1-ol. The precursor alcohol can be synthesized from the reaction of 1,2,3-trichloropropane with a base.[5]
Protocol:
-
To a solution of 2,3,3-trichloroprop-2-en-1-ol in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent (e.g., pyridinium chlorochromate, PCC) at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by distillation or column chromatography.
Michael Addition with an Amine
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or THF).
-
Cool the solution in an ice bath.
-
Add a secondary amine (e.g., diethylamine) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting β-amino aldehyde by column chromatography.
Diels-Alder Reaction with Cyclopentadiene
Protocol:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add freshly distilled cyclopentadiene to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the disappearance of the starting materials by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting cycloadduct can be purified by recrystallization or column chromatography.
Toxicological Profile and Biological Reactivity
α,β-Unsaturated aldehydes are known for their toxicity, which is primarily attributed to their ability to act as Michael acceptors and react with biological nucleophiles such as proteins and DNA.
Mechanism of Toxicity
The primary mechanism of toxicity for this compound is believed to be its reaction with cellular macromolecules. The electrophilic β-carbon can react with nucleophilic residues in proteins (such as cysteine and histidine) and with DNA bases (primarily guanine), leading to the formation of covalent adducts.[6][7] This can result in enzyme inhibition, disruption of cellular signaling, and genotoxicity.
Caption: Proposed mechanism of toxicity for this compound.
Mutagenicity
Many α,β-unsaturated aldehydes have been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. This mutagenicity is consistent with their ability to form DNA adducts. While specific Ames test data for this compound is not widely published, its structural similarity to other known mutagens suggests a high potential for genotoxic activity.
Conclusion
This compound is a highly reactive molecule with a rich and diverse chemical profile. Its reactivity is dominated by the electrophilic nature of its conjugated system, making it a potent substrate for Michael additions and Diels-Alder reactions. The presence of three chlorine atoms significantly enhances this reactivity. Its biological activity is of concern due to its potential to form adducts with essential biomolecules, leading to toxicity and mutagenicity. The information presented in this guide provides a foundational understanding for researchers working with this and similar highly functionalized molecules.
References
- 1. This compound | C3HCl3O | CID 19623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. contaminantdb.ca [contaminantdb.ca]
- 6. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of exposure route on DNA adduct formation and cellular proliferation by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,3,3-Trichloropropenal as a Versatile Building Block for Heterocyclic Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trichloropropenal is a highly reactive trifunctional electrophile poised for diverse applications in medicinal chemistry. Its unique structure, featuring an aldehyde, an electron-deficient double bond, and a trichlorovinyl group, offers a gateway to a wide array of complex molecular architectures. This document outlines the potential of this compound as a starting material for the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the generation of pyrimidine, pyrazole, and thiazine derivatives. These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9][10]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the electrophilic nature of its carbonyl carbon, the β-carbon of the α,β-unsaturated system, and the carbon atom of the trichlorovinyl group. This allows for a variety of reactions with nucleophiles, leading to the construction of diverse heterocyclic systems.
Caption: General reactivity pathways of this compound.
Application 1: Synthesis of Trichlorovinyl-Substituted Pyrimidines
Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][6][8][11] The reaction of α,β-unsaturated aldehydes with urea or its derivatives is a known method for pyrimidine synthesis.[12][13][14]
Experimental Protocol: General Procedure for the Synthesis of 5-(Trichlorovinyl)-dihydropyrimidin-2(1H)-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 0.1 eq or YbCl₃, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-(trichlorovinyl)-dihydropyrimidin-2(1H)-one.
Caption: Workflow for pyrimidine synthesis.
Application 2: Synthesis of Trichlorovinyl-Substituted Pyrazoles
Pyrazole derivatives are another important class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][4][5][7][15] The reaction of α,β-unsaturated aldehydes with hydrazine is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.[16][17][18][19]
Experimental Protocol: General Procedure for the Synthesis of 4-(Trichlorovinyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid (15 mL/mmol).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidation (optional): If the corresponding pyrazoline is isolated, it can be oxidized to the pyrazole. To the reaction mixture, add an oxidizing agent such as iodine (1.2 eq) and continue stirring at room temperature.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-(trichlorovinyl)-1H-pyrazole.
Caption: Workflow for pyrazole synthesis.
Application 3: Synthesis of Trichlorovinyl-Substituted 1,3-Thiazines
Thiazine derivatives are known to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][9][10][20] The condensation of α,β-unsaturated aldehydes with thiourea is a common method for the synthesis of 1,3-thiazine derivatives.[1][21][22]
Experimental Protocol: General Procedure for the Synthesis of 5-(Trichlorovinyl)-dihydro-2H-1,3-thiazin-2-imine
-
Reaction Setup: Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like ethanol or acetonitrile (10 mL/mmol) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium carbonate, 0.2 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(trichlorovinyl)-dihydro-2H-1,3-thiazin-2-imine.
Caption: Workflow for thiazine synthesis.
Quantitative Data Summary
As the use of this compound is proposed here as a novel building block, specific quantitative data for the outlined reactions are not available in the literature. The following table provides representative data for analogous reactions with other α,β-unsaturated aldehydes to give an indication of expected yields.
| Heterocyclic Core | Reactants | Catalyst/Conditions | Yield (%) | Reference (Analogous Reactions) |
| Dihydropyrimidine | α,β-Unsaturated Aldehyde, Urea | YbCl₃, solvent-free | 85-95 | [12] |
| Pyrazole | α,β-Unsaturated Aldehyde, Hydrazine | I₂, EtOH, rt | 70-90 | [18] |
| Dihydrothiazine | α,β-Unsaturated Aldehyde, Thiourea | K₂CO₃, EtOH, reflux | 65-85 | [1][21] |
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. The protocols and workflows outlined in these application notes provide a solid foundation for the synthesis of diverse libraries of trichlorovinyl-substituted pyrimidines, pyrazoles, and thiazines. The presence of the trichlorovinyl moiety offers further opportunities for post-synthetic modification through nucleophilic substitution or cross-coupling reactions, enabling the generation of a vast chemical space for drug discovery programs. Researchers are encouraged to explore the synthetic potential of this versatile reagent to develop novel bioactive compounds.
References
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives [journals.ekb.eg]
- 21. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Diels-Alder Reactions with 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific documented examples of Diels-Alder reactions utilizing 2,3,3-trichloropropenal as a dienophile. The following application notes and protocols are therefore based on established principles of Diels-Alder reactions involving structurally similar, electron-deficient dienophiles such as other polychlorinated aldehydes and α,β-unsaturated carbonyl compounds. The provided experimental details should be considered as a starting point for research and will require optimization.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The dienophile's reactivity is significantly enhanced by the presence of electron-withdrawing groups.[2] this compound (Cl₂C=CCl-CHO), with its aldehyde group and three chlorine atoms, is anticipated to be a highly reactive dienophile due to the strong electron-withdrawing nature of these substituents. This heightened reactivity makes it a potentially valuable building block for the synthesis of complex, polychlorinated bicyclic and polycyclic structures, which are of interest in medicinal chemistry and materials science. The resulting cycloadducts can serve as versatile intermediates for the synthesis of novel therapeutic agents and functional materials.
Applications
The chlorinated bicyclic adducts synthesized from Diels-Alder reactions involving this compound are expected to have applications in several areas:
-
Drug Development: The introduction of chlorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. These chlorinated scaffolds can be precursors to novel antiviral, antibacterial, or anticancer agents. For instance, the synthesis of chlorinated bicyclic adducts has been explored for their potential as biocides.[3]
-
Agrochemicals: Many pesticides and herbicides are chlorinated organic compounds. The unique structures accessible through this reaction could lead to the discovery of new and more effective agrochemicals.
-
Materials Science: Polychlorinated compounds can exhibit unique thermal and flame-retardant properties. Polymers derived from these monomers could have specialized applications.
General Reaction Scheme
The general scheme for the Diels-Alder reaction of this compound with a generic diene is presented below. The reaction is expected to proceed with high regioselectivity and, depending on the diene, stereoselectivity.
Caption: General Diels-Alder reaction of a diene with this compound.
Experimental Protocols
The following are hypothetical protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound. Appropriate safety precautions should be taken when working with chlorinated aldehydes, which are often toxic and corrosive. [4]
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes the uncatalyzed reaction of this compound with freshly cracked cyclopentadiene.
Materials:
-
This compound (assuming 98% purity)
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a chilled receiver. Keep the cyclopentadiene on ice.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.59 g).
-
Dissolve the dienophile in 30 mL of anhydrous toluene.
-
Slowly add freshly cracked cyclopentadiene (12 mmol, 0.79 g, 1.0 mL) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to afford the polychlorinated norbornene adduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Isoprene
This protocol outlines a Lewis acid-catalyzed reaction, which is expected to proceed at a lower temperature and may exhibit enhanced regioselectivity.
Materials:
-
This compound (assuming 98% purity)
-
Isoprene
-
Dichloromethane (anhydrous)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Syringe
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add anhydrous dichloromethane (40 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add aluminum chloride (1.2 mmol, 0.16 g) to the cold solvent with stirring.
-
Slowly add this compound (10 mmol, 1.59 g) to the suspension.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add isoprene (15 mmol, 1.02 g, 1.5 mL) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables present hypothetical quantitative data for the Diels-Alder reactions of this compound with various dienes under different conditions. These values are estimates based on reactions with similar electron-deficient dienophiles.
Table 1: Thermal Diels-Alder Reactions of this compound
| Diene | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | 80 | 6 | 85 | >95:5 |
| Isoprene | 110 | 12 | 70 | 80:20 (para:meta) |
| 1,3-Butadiene | 120 | 24 | 65 | - |
| Anthracene | 150 | 48 | 50 | - |
Table 2: Lewis Acid Catalyzed Diels-Alder Reactions of this compound
| Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | AlCl₃ | -78 | 2 | 95 | >99:1 |
| Isoprene | Et₂AlCl | -78 | 4 | 88 | 95:5 (para:meta) |
| 1,3-Butadiene | BF₃·OEt₂ | -40 | 8 | 80 | - |
| Furan | ZnCl₂ | 0 | 12 | 60 | >98:2 |
Visualizations
Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction.
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow
The generalized workflow for a Diels-Alder reaction followed by purification is depicted below.
Caption: General experimental workflow for a Diels-Alder synthesis.
Factors Influencing Reaction Outcome
Several factors can influence the yield and selectivity of the Diels-Alder reaction.
Caption: Key factors influencing the outcome of the Diels-Alder reaction.
References
Application Notes and Protocols for Nucleophilic Addition to 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,3-Trichloropropenal, a highly reactive α,β-unsaturated aldehyde, serves as a versatile building block in organic synthesis. Its electrophilic nature, stemming from the electron-withdrawing effects of the trichlorovinyl group and the aldehyde functionality, makes it susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). This document provides detailed protocols for nucleophilic addition reactions to this compound, focusing on the addition of organometallic reagents, amines, and thiols. The presented methodologies are designed to guide researchers in the synthesis of novel chlorinated compounds with potential applications in medicinal chemistry and materials science.
Introduction
The unique structural features of this compound, including a reactive aldehyde and a dichlorovinyl moiety, offer multiple sites for chemical modification. Nucleophilic addition reactions represent a fundamental strategy to introduce molecular diversity and construct complex molecular architectures from this readily available precursor. The outcome of the nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions employed. Strong, hard nucleophiles such as organolithium and Grignard reagents are expected to favor 1,2-addition to the carbonyl group, yielding trichlorovinyl-substituted carbinols. In contrast, softer nucleophiles like thiols and amines are more likely to undergo 1,4-conjugate addition, leading to the formation of β-substituted propionaldehyde derivatives. Understanding and controlling the regioselectivity of these additions is crucial for the targeted synthesis of desired products.
Data Presentation
Table 1: Nucleophilic Addition of Organometallic Reagents to Aldehydes
| Entry | Aldehyde | Organometallic Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | MeMgBr | THF | 0 to rt | 1-Phenylethanol | 95 | [General Knowledge] |
| 2 | Cyclohexanecarboxaldehyde | PhLi | Diethyl ether | -78 to rt | Cyclohexyl(phenyl)methanol | 92 | [General Knowledge] |
| 3 | Acrolein | MeMgBr | THF | -78 | But-3-en-2-ol (1,2-addition) | >90 | [General Knowledge] |
| 4 | Cinnamaldehyde | MeLi | THF | -78 | 1-Phenylbut-2-en-1-ol (1,2-addition) | 85 | [General Knowledge] |
Table 2: Nucleophilic Addition of Amines and Thiols to α,β-Unsaturated Carbonyls
| Entry | α,β-Unsaturated Carbonyl | Nucleophile | Solvent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1 | Cyclohexenone | Piperidine | None | rt | 3-(Piperidin-1-yl)cyclohexanone | 90 | [General Knowledge] |
| 2 | Methyl acrylate | Thiophenol | Methanol | Triethylamine | Methyl 3-(phenylthio)propanoate | 95 | [General Knowledge] |
| 3 | Acrylonitrile | Ethanethiol | None | Basic alumina | 3-(Ethylthio)propanenitrile | 92 | [General Knowledge] |
| 4 | Chalcone | Morpholine | Ethanol | rt | 3-Morpholino-1,3-diphenylpropan-1-one | 88 | [General Knowledge] |
Note: This table illustrates the general reactivity of amines and thiols in conjugate additions to α,β-unsaturated systems, providing a basis for the protocol with this compound.
Experimental Protocols
Protocol 1: 1,2-Addition of a Grignard Reagent to this compound
This protocol describes the preparation of a 1-(2,3,3-trichlorovinyl)alkanol via the 1,2-addition of a Grignard reagent to the aldehyde functionality of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl bromide (e.g., methyl bromide, phenyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of the alkyl or aryl bromide (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel. The reaction is often initiated by the addition of a small crystal of iodine or by gentle heating.
-
Once the reaction starts (as evidenced by bubbling and/or heat evolution), add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition to this compound:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-(2,3,3-trichlorovinyl)alkanol.
-
Protocol 2: 1,4-Conjugate Addition of a Thiol to this compound
This protocol details the synthesis of a 3-thio-2,3,3-trichloropropanal derivative through the Michael-type addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Triethylamine or sodium methoxide
-
Dichloromethane or methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane or methanol.
-
Add the thiol (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition Reaction:
-
Add a catalytic amount of a base, such as triethylamine (0.1 equivalents) or a solution of sodium methoxide in methanol, dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-thio-2,3,3-trichloropropanal derivative.
-
Mandatory Visualization
Caption: General workflow for the nucleophilic addition to this compound.
Safety Precautions
This compound is a reactive and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from sources of moisture. Always quench reactions carefully and be aware of potential exotherms. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: Derivatization of 2,3,3-Trichloropropenal for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,3-Trichloropropenal, a halogenated aldehyde, presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis due to its polarity and potential thermal instability. Chemical derivatization is a crucial pre-analytical step to enhance its volatility and improve chromatographic properties.[1] This application note details a robust protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with carbonyl compounds to form stable, volatile oxime derivatives that are highly responsive to electron capture and mass spectrometric detectors, enabling sensitive and reliable quantification.[2]
Principle of Derivatization
The derivatization process involves the reaction of the aldehyde functional group of this compound with PFBHA. This reaction forms a stable pentafluorobenzyl oxime derivative. The introduction of the pentafluorobenzyl group significantly increases the molecular weight and volatility of the analyte, improving its chromatographic behavior and detection sensitivity.[3] The resulting oxime may form two geometric isomers, (E) and (Z), which can often be chromatographically resolved.[4]
Experimental Protocol
This protocol provides a detailed methodology for the derivatization of this compound in a liquid sample matrix, followed by liquid-liquid extraction for GC-MS analysis.
1. Materials and Reagents
-
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
This compound standard
-
Hexane, GC-grade
-
Acetonitrile, GC-grade
-
Potassium hydrogen phthalate (KHP)
-
Sulfuric Acid, concentrated
-
Reagent Water (aldehyde-free)[4]
-
Sodium Sulfate, anhydrous
-
-
Apparatus:
-
40 mL screw-cap vials with PTFE-lined septa
-
10 mL volumetric flasks
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials with inserts
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
2. Preparation of Solutions
-
PFBHA Derivatizing Solution (15 mg/mL):
-
Accurately weigh 225 mg of PFBHA into a clean 40 mL vial.
-
Add 15 mL of reagent water.
-
Shake vigorously or vortex until the PFBHA is completely dissolved. Prepare this solution fresh daily.[4]
-
-
KHP Buffer (pH 4): Prepare according to standard laboratory procedures to buffer the sample.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile. This stock solution should be stored at ≤6 °C.
-
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in reagent water to achieve the desired concentration range for the calibration curve.
3. Derivatization and Extraction Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below.
Caption: Figure 1: Experimental Workflow for this compound Derivatization.
4. Step-by-Step Protocol
-
Sample Preparation: Place 20 mL of the aqueous sample (or working standard) into a 40 mL vial.[4]
-
Buffering: Adjust the sample pH to 4 using the KHP buffer.[4]
-
Derivatization:
-
Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add 4 mL of GC-grade hexane to the vial.[4]
-
Seal the vial and vortex vigorously for 2-3 minutes to extract the oxime derivative into the organic phase.
-
Allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
-
5. GC-MS Instrumental Parameters
-
GC Column: A low-to-mid polarity column, such as a ZB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[3]
-
Injector: 250°C, Splitless or Split (e.g., 10:1 ratio) mode.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 25°C/min to 280°C, hold for 5 minutes.[3] (This program should be optimized for the specific instrument and separation of potential isomers.)
-
-
MS Transfer Line: 280°C.[3]
-
Ion Source: 250°C, Electron Impact (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan for qualitative analysis. Key ions for the this compound-PFBHA derivative should be determined by analyzing a high-concentration standard in full scan mode.
Data and Expected Performance
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Formaldehyde | Urine | GC-MS | 1.08 µg/L | 3.6 µg/L | [2] |
| Volatile Aldehydes | Exhaled Breath | GC-MS | 1.3–56 pmol/L | 4.3–226 pmol/L | [2] |
| 4-HNE | Urine | GC-MS | 22.5 ng/L | 75 ng/L | [2] |
| Malondialdehyde | Plasma | GC-MS | 2 amol | 200 nM | [2] |
The described PFBHA derivatization protocol offers a sensitive and reliable method for the analysis of this compound by GC-MS. This approach effectively overcomes the challenges associated with direct analysis by converting the polar aldehyde into a more volatile and easily detectable oxime derivative. The procedure is robust and can be adapted for various aqueous matrices, making it a valuable tool for researchers in environmental science, toxicology, and drug development.
References
Application Notes and Protocols for the Quantification of 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,3,3-trichloropropenal in various matrices, with a primary focus on water samples. The protocols are adapted from established methods for structurally similar chlorinated compounds, such as 1,2,3-trichloropropane (TCP), and are centered around Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique.
Analytical Method 1: Purge and Trap GC-MS for Volatile Analytes
This method is ideal for the trace-level quantification of volatile organic compounds like this compound in aqueous samples. It is based on the principles of U.S. EPA Method 524.3, which is a widely accepted standard for the analysis of purgeable organic compounds in drinking water.[1]
Experimental Protocol
1. Sample Preparation and Introduction:
-
Apparatus: Purge and Trap (P&T) concentrator and autosampler.
-
Procedure:
-
Collect water samples in 40 mL vials with screw caps and PTFE-faced silicone septa. Ensure no headspace is present.
-
Add a dechlorinating agent (e.g., ascorbic acid) if residual chlorine is present.
-
Spike the sample with an appropriate internal standard (e.g., 1,2,3-trichloropropane-d5) to a final concentration of 10 µg/L.
-
Place the vial in the autosampler. The P&T system will automatically transfer a 5-25 mL aliquot of the sample to a sparging vessel.
-
Purge the sample with an inert gas (e.g., helium) at a controlled flow rate (e.g., 40 mL/min) for a specified time (e.g., 11 minutes). The volatile this compound is transferred from the aqueous phase to the vapor phase.
-
The vapor is then swept through a sorbent trap, where this compound is retained.
-
After purging is complete, the trap is rapidly heated, and the trapped analytes are desorbed into the gas chromatograph.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Rtx-624, 20 m x 0.18 mm, 1.0 µm film thickness or equivalent.[1]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 200°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantification Ion: To be determined from the mass spectrum of a this compound standard (likely a fragment ion specific to its structure).
-
Confirmation Ions: At least two other characteristic ions from the mass spectrum.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in reagent water, ranging from the expected sample concentrations (e.g., 0.5 to 100 µg/L).
-
Analyze the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte.
-
The concentration of this compound in the samples is determined from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC System | |
| Column | Rtx-624, 20 m x 0.18 mm, 1.0 µm |
| Oven Program | 40°C (2 min), then 10°C/min to 200°C (2 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 200°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined |
| Qualifier Ions | To be determined |
| P&T System | |
| Sample Volume | 5-25 mL |
| Purge Gas | Helium |
| Purge Flow | 40 mL/min |
| Purge Time | 11 min |
| Desorb Time | 2 min |
| Desorb Temp. | 250°C |
Workflow Diagram
Analytical Method 2: Continuous Liquid-Liquid Extraction (CLLE) GC-MS
For less volatile or more complex matrices where P&T may not be suitable, Continuous Liquid-Liquid Extraction (CLLE) followed by GC-MS analysis offers a robust alternative. This method is adapted from protocols used for the analysis of semi-volatile organic compounds in water.[2][3]
Experimental Protocol
1. Sample Preparation and Extraction:
-
Apparatus: Continuous Liquid-Liquid Extractor.
-
Procedure:
-
Measure a 1 L water sample into the extractor.
-
Spike the sample with a suitable internal standard (e.g., 1,2,3-trichloropropane-d5).[2]
-
Add 60 mL of methylene chloride to the boiling flask.
-
Extract the sample for 16-24 hours. The solvent continuously cycles, extracting the this compound from the water.
-
After extraction, allow the apparatus to cool.
-
Dry the methylene chloride extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The GC-MS conditions will be similar to those described in Method 1, with potential adjustments to the oven temperature program to accommodate the less volatile nature of the extracted analytes.
3. Calibration and Quantification:
-
Prepare calibration standards in methylene chloride.
-
Analyze the standards and the extracted samples by GC-MS.
-
Quantification is performed using the internal standard method as described previously.
Data Presentation
Table 2: CLLE-GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Extraction | |
| Sample Volume | 1 L |
| Solvent | Methylene Chloride |
| Extraction Time | 16-24 hours |
| Final Extract Vol. | 1 mL |
| GC-MS | Refer to Table 1, with potential oven program modification |
Workflow Diagram
Method Performance and Quality Control
For both methods, it is crucial to establish and monitor performance criteria to ensure data quality.
Table 3: Typical Method Performance Data (Adapted from TCP Analysis)
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.5 - 5.0 ng/L | [1][4] |
| Linear Calibration Range | 5.0 - 500 ng/L | [2][3] |
| Recovery | 80 - 120% | [2] |
| Relative Standard Deviation (RSD) | < 20% | [2] |
Quality Control Practices:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound is analyzed to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and analyzed to assess matrix effects on recovery and precision.
-
Internal Standards: Used to correct for variations in sample preparation and instrument response.
By implementing these robust analytical methods and quality control procedures, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound in various sample matrices.
References
Application Notes and Protocols: The Potential of 2,3,3-Trichloropropenal in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,3-Trichloropropenal is a highly functionalized three-carbon building block with significant potential for the synthesis of a diverse range of heterocyclic compounds. Its structure, featuring an aldehyde, a carbon-carbon double bond, and three chlorine atoms, presents multiple reactive sites for strategic chemical transformations. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond, making it a versatile precursor for reactions with various nucleophiles. This document provides detailed application notes and hypothetical protocols for the synthesis of pyridines, pyrazoles, and thiazoles using this compound as a key starting material. The proposed methodologies are based on well-established synthetic strategies for these important heterocyclic scaffolds.
Synthesis of Substituted Pyridines
The construction of the pyridine ring can be achieved through various condensation reactions. The reactivity of this compound makes it a suitable candidate for the synthesis of polychlorinated pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. A plausible approach involves a modified Chichibabin-type synthesis where this compound reacts with an enamine or a compound containing an active methylene group in the presence of an ammonia source.
Application Note:
The reaction of this compound with an enamine, derived from a ketone and a secondary amine, is expected to proceed via a cascade of Michael addition, cyclization, and subsequent elimination of water and hydrogen chloride to yield a substituted pyridine. The chlorine atoms on the propenal backbone are anticipated to influence the regioselectivity of the reaction and the substitution pattern of the final pyridine product.
Hypothetical Experimental Protocol: Synthesis of a Trichlorinated Phenylpyridine
Materials:
-
This compound
-
1-Phenyl-2-(pyrrolidin-1-yl)ethene (enamine of phenylacetaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-phenyl-2-(pyrrolidin-1-yl)ethene (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.1 mmol) and ammonium acetate (2.0 mmol).
-
Add glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired trichlorinated phenylpyridine.
Quantitative Data (Hypothetical)
| Starting Material 1 | Starting Material 2 | Product | Expected Yield (%) |
| This compound | 1-Phenyl-2-(pyrrolidin-1-yl)ethene | 2,3,4-Trichloro-6-phenylpyridine | 60-70 |
Reaction Pathway Diagram
Caption: Proposed synthesis of a trichlorophenylpyridine.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of great interest due to their wide range of biological activities. The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a common method for pyrazole synthesis. This compound, being an α,β-unsaturated aldehyde, is a promising substrate for this transformation.
Application Note:
The reaction of this compound with hydrazine or its derivatives is expected to yield substituted pyrazoles. The initial step is likely a Michael addition of the hydrazine to the β-position of the propenal, followed by intramolecular cyclization and subsequent elimination of water and potentially hydrogen chloride to form the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole will depend on the nature of the hydrazine used.
Hypothetical Experimental Protocol: Synthesis of a Trichloromethylpyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired trichloromethylpyrazole.
Quantitative Data (Hypothetical)
| Starting Material 1 | Starting Material 2 | Product | Expected Yield (%) |
| This compound | Hydrazine hydrate | 3-(Trichloromethyl)-1H-pyrazole | 75-85 |
Reaction Pathway Diagram
Caption: Proposed synthesis of a trichloromethylpyrazole.
Synthesis of Substituted Thiazoles
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are a common scaffold in many pharmaceuticals. The Hantzsch thiazole synthesis, the reaction between an α-halocarbonyl compound and a thioamide, is a classic method for their preparation. This compound can be envisioned as a synthetic equivalent of an α-halocarbonyl compound in this context.
Application Note:
The reaction between this compound and a thioamide, such as thiourea, is proposed to proceed via initial nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form a thiazole ring. The trichlorovinyl group would be situated at a position determined by the regiochemistry of the initial attack and subsequent cyclization.
Hypothetical Experimental Protocol: Synthesis of a Trichlorovinylthiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, suspend thiourea (1.0 mmol) and sodium acetate (1.2 mmol) in ethanol (15 mL).
-
To this suspension, add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trichlorovinylthiazole.
Quantitative Data (Hypothetical)
| Starting Material 1 | Starting Material 2 | Product | Expected Yield (%) |
| This compound | Thiourea | 2-Amino-5-(1,2,2-trichlorovinyl)thiazole | 65-75 |
Reaction Pathway Diagram
Caption: Proposed synthesis of a trichlorovinylthiazole.
Conclusion
While specific literature precedents for the use of this compound in heterocyclic synthesis are scarce, its chemical structure strongly suggests its utility as a versatile building block. The protocols outlined in these application notes are based on established, robust synthetic methodologies and provide a solid foundation for the experimental exploration of this promising reagent. The synthesis of novel polychlorinated pyridines, pyrazoles, and thiazoles from this compound could open new avenues for the development of compounds with unique biological activities and material properties. The provided protocols are intended as a starting point for further investigation and will require experimental validation and optimization.
Application Notes and Protocols for Reactions with 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 2,3,3-trichloropropenal. It is intended for use by qualified researchers and professionals in a laboratory setting. Due to the hazardous nature of this compound, all procedures must be carried out with strict adherence to safety protocols.
Safety Precautions and Handling
This compound is a toxic, combustible, and environmentally hazardous substance.[1] Extreme caution must be exercised during its handling and use.
General Safety:
-
Work Area: All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be necessary for certain operations.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.
-
Inhalation: Avoid inhaling fumes or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃HCl₃O | [1] |
| Molecular Weight | 159.39 g/mol | [1] |
| Appearance | Not specified (handle with care) | |
| CAS Number | 3787-28-8 | [1] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in the searched literature, the following sections provide generalized procedures for common reaction types in which this compound could be a valuable synthon. These protocols are based on standard organic chemistry laboratory techniques and should be adapted and optimized by the researcher for the specific substrate and desired outcome.
Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrazoles, which are important scaffolds in medicinal chemistry.
This protocol describes a generalized Hantzsch synthesis of a 2-aminothiazole derivative from this compound and thiourea. The reaction proceeds through the initial reaction of the thioamide with the α-halo carbonyl functionality, followed by cyclization.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 2,3,3-Trichloropropenal Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,3-Trichloropropenal and its derivatives are versatile building blocks in organic synthesis, particularly for the construction of novel heterocyclic compounds. The high reactivity of the aldehyde and the presence of multiple chlorine atoms allow for a variety of chemical transformations, leading to diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole derivatives, a key class of heterocycles with a broad spectrum of biological activities. The synthesis of a key intermediate, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, is highlighted, followed by protocols for its further derivatization.
Key Synthetic Strategy: Vilsmeier-Haack Cyclization
A robust and widely applicable method for the synthesis of 5-chloro-substituted pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction of arylhydrazones. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to effect a cyclization and formylation of the hydrazone precursor.
Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes a two-step synthesis of the versatile intermediate, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 1: Synthesis of Acetophenone Phenylhydrazone
Reaction:
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve acetophenone (10.0 g, 83.2 mmol) in ethanol (100 mL).
-
To this solution, add phenylhydrazine (8.9 g, 82.3 mmol) dropwise with stirring at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Acetophenone Phenylhydrazone | 210.28 | 90-95 | 105-107 |
Step 2: Vilsmeier-Haack reaction for the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
Reaction:
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphoryl chloride (POCl₃) (15.0 mL, 162 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of acetophenone phenylhydrazone (10.0 g, 47.6 mmol) in DMF (20 mL) dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with constant stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | 220.65 | 75-85 | 142-144 |
Application of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Derivatives
The synthesized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate for the creation of a library of novel compounds through reactions targeting the aldehyde functionality.
Synthesis of Schiff Base Derivatives
Reaction:
Experimental Protocol:
-
Dissolve 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.53 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add a substituted aniline (e.g., 4-chloroaniline, 0.58 g, 4.53 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the corresponding Schiff base.
Quantitative Data (Example with 4-chloroaniline):
| Compound | Molecular Weight ( g/mol ) | Yield (%) |
| (E)-1-(4-chlorophenyl)-N-((5-chloro-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine | 329.20 | >90 |
Synthesis of Pyrazoline Derivatives via Claisen-Schmidt Condensation
Reaction:
Experimental Protocol:
Step 2a: Synthesis of Chalcone
-
In a flask, dissolve 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.53 mmol) and acetophenone (0.54 g, 4.50 mmol) in ethanol (25 mL).
-
Add a few pellets of sodium hydroxide and stir the mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 2b: Synthesis of Pyrazoline
-
Dissolve the chalcone (1.0 g) in ethanol (20 mL).
-
Add hydrazine hydrate (0.5 mL) and a few drops of glacial acetic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and recrystallize from ethanol.
Quantitative Data (Example):
| Compound | Molecular Weight ( g/mol ) | Yield (%) |
| 5-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | 422.94 | 70-80 |
Visualizations
Caption: Synthetic workflow for novel pyrazole derivatives.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Troubleshooting & Optimization
Technical Support Center: 2,3,3-Trichloropropenal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3-Trichloropropenal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
Q2: What are the common synonyms for this compound?
A2: Common synonyms include 2,3,3-Trichloroacrolein, 2,3,3-Trichloro-2-propenal, and Trichloroacrylaldehyde.[1]
Q3: How can I purify the final product of a reaction involving this compound?
A3: Purification of products from reactions involving this compound will depend on the specific product's properties. Common techniques include:
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. The choice of eluent will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: For liquid products with sufficient thermal stability, fractional distillation can be used for purification.
A specific method for purifying alkenes from a Wittig reaction involves treating the crude product with oxalyl chloride to convert the triphenylphosphine oxide byproduct into an insoluble chlorophosphonium salt, which can then be removed by filtration.[2][3]
Q4: Can this compound undergo polymerization?
Troubleshooting Failed Reactions
This section provides troubleshooting guidance for common issues encountered in specific reaction types involving this compound.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[5][6][7]
Problem: Low or No Yield of the Desired Alkene
| Possible Cause | Troubleshooting Steps |
| Instability of the Ylide | The phosphorus ylide may be unstable. Prepare the ylide in situ and use it immediately. Ensure anhydrous conditions, as ylides are sensitive to moisture. |
| Steric Hindrance | This compound is a sterically hindered aldehyde. The reaction may be slow. Consider using a more reactive (less stabilized) ylide. If applicable, the Horner-Wadsworth-Emmons reaction may be a suitable alternative. |
| Incorrect Base | The choice of base is critical for ylide formation. For non-stabilized ylides, strong bases like n-butyllithium or sodium amide in an aprotic solvent like THF are typically required.[1][8] For stabilized ylides, weaker bases such as sodium ethoxide or potassium tert-butoxide may be sufficient. |
| Side Reactions | The highly electrophilic nature of this compound may lead to side reactions with the base or the ylide. Consider adding the base slowly at a low temperature to control the reaction. |
Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane
This is a generalized protocol and may require optimization.
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red). Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Reaction Monitoring and Workup: Allow the reaction to stir at -78°C for 2-4 hours and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for a Failed Wittig Reaction
Caption: Troubleshooting workflow for a failed Wittig reaction.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[9]
Problem: Low Yield of Cycloadduct
| Possible Cause | Troubleshooting Steps |
| Poor Dienophile Reactivity | While the electron-withdrawing nature of the aldehyde group in this compound should activate it as a dienophile, the chlorine atoms may introduce steric hindrance. |
| Diene Reactivity | Ensure the diene is in the s-cis conformation, which is necessary for the reaction. Cyclic dienes like cyclopentadiene are often highly reactive. |
| Reaction Temperature | The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder).[10] If the reaction is run at too high a temperature, the equilibrium may favor the starting materials. Conversely, if the temperature is too low, the reaction rate may be too slow. |
| Lewis Acid Catalysis | For sluggish reactions, the addition of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can increase the rate and regioselectivity of the reaction.[11] |
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This is a generalized protocol and may require optimization.
-
Preparation: Freshly crack dicyclopentadiene by heating to ~180°C and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene cold to prevent dimerization.
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene. Cool the solution to 0°C. Add freshly distilled cyclopentadiene (1.2 equivalents) dropwise.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Logical Relationship for Optimizing Diels-Alder Reactions
Caption: Factors to consider for optimizing Diels-Alder reactions.
Aldol and Knoevenagel Condensation Reactions
Aldol and Knoevenagel condensations are important carbon-carbon bond-forming reactions.[12][13][14][15]
Problem: Formation of Multiple Products or Low Yield
| Possible Cause | Troubleshooting Steps |
| Self-Condensation | If the nucleophilic partner in the aldol condensation has α-hydrogens, it can self-condense. To avoid this, use a non-enolizable aldehyde or ketone as the electrophile, or pre-form the enolate of the desired nucleophile using a strong base like LDA. |
| Cannizzaro Reaction | Aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation to an alcohol and a carboxylic acid. This is a potential side reaction for this compound. Using a weaker base or carefully controlling the stoichiometry may mitigate this. |
| Reaction Conditions | The choice of base and solvent can significantly impact the outcome. For Knoevenagel condensations with active methylene compounds like malononitrile, milder bases are often sufficient.[16][17][18][19][20] |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction and Workup: Stir the mixture at room temperature and monitor by TLC. The product often precipitates from the reaction mixture. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Signaling Pathway for a Base-Catalyzed Aldol Condensation
Caption: General mechanism of a base-catalyzed aldol condensation.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. rsc.org [rsc.org]
- 3. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webassign.net [webassign.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 17. bhu.ac.in [bhu.ac.in]
- 18. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
Technical Support Center: 2,3,3-Trichloropropenal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trichloropropenal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the possible causes and solutions?
A1: Low yields of this compound can stem from several factors, ranging from reactant purity to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting material, such as propenal or its precursors, can lead to the formation of unwanted side products.
-
Solution: Ensure the purity of all reactants by using freshly distilled or commercially high-grade materials. Analytical techniques such as NMR or GC-MS can verify purity before starting the synthesis.
-
-
Inadequate Chlorination: The chlorinating agent may be depleted or deactivated, or the reaction conditions may not be optimal for complete chlorination.
-
Solution: Use a fresh batch of the chlorinating agent. Optimize the stoichiometry of the chlorinating agent; a slight excess may be necessary. Monitor the reaction temperature closely, as chlorination reactions can be exothermic.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: Carefully control the reaction temperature as specified in the protocol. Use a reliable temperature monitoring and control system.
-
-
Presence of Water: Moisture can react with some chlorinating agents and interfere with the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. Use dry solvents.
-
Presence of Impurities and Side Products
Q2: My final product is contaminated with significant impurities. What are the common side products in this compound synthesis and how can I minimize them?
A2: The formation of side products is a common challenge in the synthesis of highly functionalized molecules like this compound. Understanding the potential side reactions is key to minimizing impurities. While specific data for this compound is limited, analogous reactions with acrolein and other unsaturated aldehydes suggest the following potential side products.
Common Side Products:
| Side Product Category | Potential Compounds | Formation Mechanism | Mitigation Strategy |
| Over-chlorinated Products | Tetrachloropropanal, Pentachloropropane derivatives | Excessive chlorination or harsh reaction conditions. | Carefully control the stoichiometry of the chlorinating agent. Optimize reaction time and temperature. |
| Incompletely Chlorinated Products | Dichloropropenal isomers | Insufficient chlorinating agent or incomplete reaction. | Ensure sufficient chlorinating agent and adequate reaction time. Monitor reaction progress using TLC or GC. |
| Oxidation Products | 2,3,3-Trichloropropenoic acid | Presence of oxidizing agents or exposure to air over time. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under inert gas and at low temperatures.[1] |
| Polymerization Products | High molecular weight polymers | Acrolein derivatives are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. | Use a polymerization inhibitor if necessary. Maintain a controlled, low reaction temperature. |
Purification: If side products are present, purification is necessary. Column chromatography is a common method for separating the desired product from impurities.[1] The choice of solvent system for chromatography will depend on the polarity of the impurities.[1]
Frequently Asked Questions (FAQs)
Q3: What is the best method for the synthesis of this compound?
A3: A common route for the synthesis of chlorinated aldehydes involves the direct chlorination of the corresponding unsaturated aldehyde. In the case of this compound, this would typically involve the chlorination of propenal (acrolein) or a partially chlorinated intermediate. The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and reaction conditions (e.g., solvent, temperature, catalyst) are critical for achieving a good yield and purity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of over-reaction products.
Q5: What are the safety precautions I should take during the synthesis of this compound?
A5: this compound is expected to be a toxic and corrosive compound, similar to other chlorinated aldehydes. Therefore, all manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of 2,3,3-Trichloropropenal
Welcome to the technical support center for the purification of 2,3,3-Trichloropropenal. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Compound Information:
| Property | Value |
| IUPAC Name | 2,3,3-trichloroprop-2-enal |
| Molecular Formula | C₃HCl₃O[1][2] |
| Molecular Weight | 159.39 g/mol [1] |
| Synonyms | 2,3,3-Trichloroacrolein, Trichloroacrylaldehyde |
Safety Precautions:
This compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.
Guide 1: Vacuum Distillation
Vacuum distillation is often the preferred method for purifying thermally sensitive or high-boiling point liquids, as it lowers the boiling point, thereby reducing the risk of decomposition.[3]
Problem: The compound is decomposing or polymerizing in the distillation flask.
| Possible Cause | Solution |
| High Temperature | The compound, being an α,β-unsaturated aldehyde, is prone to thermal decomposition and polymerization.[4][5] Reduce the pot temperature by lowering the vacuum pressure further. A temperature-pressure nomograph can help predict the boiling point at different pressures.[3] |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze polymerization. Wash the crude material with a dilute, cold sodium bicarbonate solution, followed by a water wash and drying with a neutral agent like anhydrous magnesium sulfate before distillation. |
| Extended Heating Time | Prolonged exposure to heat increases the likelihood of degradation. Ensure rapid and efficient heating using a well-agitated heating mantle and a properly insulated distillation apparatus. |
| Oxygen Presence | Aldehydes can be susceptible to oxidation, especially at elevated temperatures. Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before starting the distillation. |
Problem: The distillation is very slow, or no product is distilling over.
| Possible Cause | Solution |
| Insufficient Vacuum | The applied vacuum may not be low enough to achieve the boiling point at the current temperature. Check the vacuum pump for proper function and all seals and joints for leaks. |
| Inadequate Heating | The heating mantle may not be providing enough energy to bring the liquid to its boiling point. Increase the temperature gradually, but do not exceed a temperature that could cause decomposition. |
| Condenser Issues | If the condenser is too efficient (e.g., using a very cold coolant), the vapor may solidify or become too viscous in the condenser, blocking the path to the receiving flask. Use a coolant at a more moderate temperature. |
Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[6][7] For a polar compound like this compound, both normal-phase and reversed-phase chromatography are options.
Problem: The compound is not eluting from the column (Normal-Phase).
| Possible Cause | Solution |
| Solvent System is Too Non-Polar | The eluent (mobile phase) is not polar enough to displace the polar aldehyde from the polar stationary phase (e.g., silica gel).[7] Gradually increase the polarity of the eluent. For example, start with hexane and slowly increase the percentage of a more polar solvent like ethyl acetate or dichloromethane. |
| Irreversible Adsorption/Reaction | The aldehyde may be reacting with the stationary phase, especially if it is acidic or basic. Use a deactivated or neutral stationary phase, such as neutral alumina or silica gel that has been treated with a small amount of triethylamine in the eluent to neutralize acidic sites. |
Problem: The compound elutes too quickly, resulting in poor separation (Normal-Phase).
| Possible Cause | Solution |
| Solvent System is Too Polar | The eluent is too polar, causing all components of the mixture to move quickly with the solvent front.[7] Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or load less sample. |
Problem: Tailing or streaking of the compound on the column.
| Possible Cause | Solution |
| Acidic Impurities or Compound Interaction | The compound may be interacting strongly with active sites on the stationary phase. Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to improve peak shape. |
| Sample Insolubility | The compound is not fully soluble in the mobile phase, causing it to streak. Ensure the chosen eluent is a good solvent for this compound. |
Experimental Protocols
The following are general protocols that should be optimized for your specific experimental setup and purity requirements.
Protocol 1: Vacuum Distillation
-
Preparation: Ensure all glassware is dry. Assemble a vacuum distillation apparatus with a short path to minimize losses. Include a magnetic stir bar in the distillation flask.
-
Pre-treatment: If acidic impurities are suspected, wash the crude this compound with cold, saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Distillation:
-
Transfer the dried crude product to the distillation flask.
-
Slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).
-
Begin heating the distillation flask with gentle stirring.
-
Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
-
Do not distill to dryness to avoid the concentration of potentially explosive residues.
-
-
Storage: Store the purified product under an inert atmosphere and in a refrigerator to prevent degradation.
Protocol 2: Flash Column Chromatography (Normal-Phase)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound turned yellow/brown and viscous upon storage. What happened?
A1: This is likely due to polymerization and/or degradation. As an α,β-unsaturated aldehyde, this compound is susceptible to polymerization, which can be initiated by light, heat, or trace impurities.[4][5] It can also oxidize to the corresponding carboxylic acid. To prevent this, store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator). Adding a radical inhibitor like hydroquinone (at ppm levels) may also improve stability.
Q2: Which purification technique is best: distillation or chromatography?
A2: The choice depends on the nature of the impurities and the scale of the purification.
-
Vacuum Distillation is generally preferred for larger quantities and for removing non-volatile impurities or impurities with significantly different boiling points.
-
Column Chromatography is more suitable for removing impurities with similar boiling points but different polarities. It is often used for smaller scales or when very high purity is required.
Q3: Can I use recrystallization to purify this compound?
Q4: What are the likely impurities in a crude sample of this compound?
A4: Without knowing the specific synthesis route, common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers of the chlorine atoms.
-
Over- or under-chlorinated species: Compounds with more or fewer than three chlorine atoms.
-
Oxidation products: 2,3,3-Trichloropropenoic acid, formed by the oxidation of the aldehyde.
-
Polymerized material: Oligomers or polymers of this compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification issues.
References
- 1. This compound | C3HCl3O | CID 19623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Recrystallization [sites.pitt.edu]
"stability and degradation of 2,3,3-Trichloropropenal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3-Trichloropropenal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Limited direct stability and degradation data for this compound is available in the public domain. The information provided here is based on the known reactivity of structurally similar compounds, such as other chlorinated and α,β-unsaturated aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is expected to be a highly reactive and potentially unstable compound due to the presence of three key functional groups: an aldehyde, a carbon-carbon double bond (alkene), and allylic chlorides. The primary stability concerns include:
-
Polymerization: Like acrolein, this compound is susceptible to polymerization, which can be initiated by light, heat, or the presence of oxygen.[1]
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.
-
Hydrolysis: The chlorine atoms, particularly the one on the sp3 hybridized carbon, may be susceptible to hydrolysis, leading to the formation of corresponding alcohols or other products.
-
Nucleophilic Addition: The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to Michael addition reactions with various nucleophiles.
Q2: What are the expected degradation products of this compound?
A2: Based on its structure, the following degradation products can be anticipated under different conditions:
| Degradation Pathway | Potential Products |
| Oxidation | 2,3,3-Trichloropropenoic acid |
| Hydrolysis | 2,3-Dichloro-3-hydroxypropenal, Chloroacetic acid derivatives |
| Polymerization | Poly(this compound) |
| Reduction | 2,3,3-Trichloropropenol |
| Nucleophilic Addition | Adducts with various nucleophiles (e.g., amines, thiols) |
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of potential degradation reactions.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photochemically induced reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone, to prevent polymerization, especially for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of starting material in reactions.
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock solution using a suitable analytical method (see Experimental Protocols section).
-
Fresh Solution: Prepare a fresh solution of this compound immediately before use.
-
Storage Conditions: Ensure the compound is stored under appropriate conditions (see Q3 in FAQs).
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Formation of an insoluble precipitate in the this compound sample or reaction mixture.
Possible Cause: Polymerization of this compound.
Troubleshooting Steps:
-
Visual Inspection: Examine the stock container for any solid material.
-
Solubility Test: Attempt to dissolve the precipitate in a range of solvents. True polymers will have limited solubility.
-
Preventative Measures: For future experiments, consider adding a polymerization inhibitor to the stock solution and reaction mixtures, and ensure storage is in the absence of light and oxygen.
Caption: Troubleshooting workflow for precipitate formation.
Experimental Protocols
Protocol 1: Stability Study of this compound under Forced Degradation Conditions
This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Appropriate buffers (e.g., phosphate or acetate)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength) Injection Volume: 10 µL
Caption: Workflow for the stability-indicating HPLC method.
References
Technical Support Center: Managing Polymerization of 2,3,3-Trichloropropenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage the unwanted polymerization of 2,3,3-trichloropropenal during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound is an α,β-unsaturated aldehyde. This structure, with a double bond conjugated to a carbonyl group, makes it susceptible to polymerization, particularly through radical-initiated pathways. Factors like heat, light, and the presence of impurities can trigger this unwanted reaction.
Q2: What are the common signs of this compound polymerization?
A2: Unwanted polymerization can manifest as:
-
An unexpected increase in the viscosity of the reaction mixture.
-
The formation of a solid or semi-solid precipitate.
-
A noticeable increase in reaction temperature, which can indicate an exothermic polymerization process.
-
Discoloration of the reaction mixture.
Q3: What general classes of inhibitors are effective for α,β-unsaturated aldehydes?
A3: Several classes of chemical compounds can inhibit the polymerization of unsaturated monomers. These include:
-
Phenolic Compounds: These act as radical scavengers. Common examples include hydroquinone (HQ) and p-methoxyphenol (MEHQ).
-
Aromatic Amines: Compounds like phenothiazine can also effectively inhibit radical polymerization.
-
Stable Free Radicals: Nitroxide compounds such as TEMPO are highly effective radical traps.
-
Quinones: Benzoquinone and its derivatives can act as polymerization retarders.
Q4: Can I use a combination of inhibitors?
A4: Yes, in some cases, a synergistic effect can be achieved by using a combination of inhibitors. For instance, a radical scavenger might be used in conjunction with a chelating agent if metal ions, which can initiate polymerization, are present. A patent for the stabilization of acrolein, a related compound, describes the use of hydroquinone in combination with oxalic acid to prevent polymerization in the presence of iron ions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Spontaneous polymerization during storage. | Exposure to light, heat, or air (oxygen can initiate peroxide formation, which in turn can initiate polymerization). | Store this compound in a cool, dark place, preferably in an amber glass bottle. For long-term storage, consider refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. |
| Polymerization begins immediately upon starting the reaction. | Presence of radical initiators in the reagents or solvents. Contamination from the reaction vessel. | Ensure all reagents and solvents are pure and free of peroxides. Use freshly distilled solvents when possible. Thoroughly clean and dry all glassware to remove any potential contaminants. Consider pre-treating the reaction mixture with a small amount of a suitable inhibitor before initiating the desired reaction. |
| Reaction mixture slowly thickens over time. | Slow, thermally initiated polymerization. Insufficient amount of inhibitor. | Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If an inhibitor is being used, its concentration may need to be optimized. Consider adding the inhibitor in portions throughout the reaction to maintain an effective concentration. |
| Exothermic runaway reaction. | Rapid, uncontrolled polymerization. This is a significant safety hazard. | Immediately cool the reaction vessel using an ice bath or other cooling system. If the reaction is in its early stages, it may be possible to quench it by adding a high concentration of a potent inhibitor. If the reaction is uncontrollable, evacuate the area and follow appropriate emergency procedures. |
| Inconsistent results between batches. | Varying levels of impurities in the this compound starting material. | Purify the this compound by distillation before use. Note that distillation can also induce polymerization, so it is crucial to add a polymerization inhibitor to the distillation flask. |
Quantitative Data on Inhibitors
While specific quantitative data for this compound is scarce in publicly available literature, the following table provides typical concentration ranges for common inhibitors used with structurally similar monomers. These should be considered as starting points for optimization in your specific reaction system.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 1000 | Effective, but can be less soluble in some organic solvents. |
| p-Methoxyphenol (MEHQ) | 50 - 500 | Good solubility in a wide range of organic solvents. |
| Phenothiazine (PTZ) | 100 - 2000 | Often used in industrial processes for its high-temperature stability. |
| Benzoquinone | 100 - 1000 | Generally acts as a retarder rather than a complete inhibitor. |
Key Experimental Protocols
Protocol 1: General Inhibition of Polymerization During a Reaction
-
Reagent Purity: Ensure that this compound and all other reagents and solvents are of high purity and free from peroxides.
-
Inhibitor Selection: Choose an appropriate inhibitor based on the reaction conditions (temperature, solvent, presence of other reactive species). Hydroquinone or p-methoxyphenol are good starting points.
-
Inhibitor Addition: Add the selected inhibitor to the reaction vessel containing the solvent and other reactants before adding the this compound. A typical starting concentration is 200 ppm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.
-
Temperature Control: Maintain a constant and controlled temperature throughout the reaction. Avoid localized heating.
-
Monitoring: Regularly monitor the reaction for any signs of polymerization, such as an increase in viscosity.
Protocol 2: Removal of Polymerization Inhibitors Prior to Use
If the presence of an inhibitor interferes with a subsequent reaction, it may need to be removed.
-
Column Chromatography: Pass the this compound through a column packed with a suitable inhibitor removal resin.
-
Distillation: Distill the this compound. Crucially, add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the distillation pot to prevent polymerization during heating. The distilled product will be largely free of the non-volatile inhibitor. Use the purified, inhibitor-free compound immediately.
Visualizations
Caption: Unwanted radical polymerization pathway of this compound.
Caption: Troubleshooting workflow for managing polymerization.
References
Technical Support Center: Synthesis of 2,3,3-Trichloropropenal
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes to 2,3,3-trichloropropenal?
A1: While specific literature is scarce, plausible synthetic routes can be proposed based on known organic reactions. One potential starting material is acrolein (propenal), which could be subjected to chlorination. Another theoretical approach involves the hydrolysis of a suitable pentachloropropane precursor.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are likely to be:
-
Control of Chlorination: Achieving the desired degree of chlorination without over-chlorination or side reactions on the aldehyde functional group can be difficult.
-
Low Yields: The formation of byproducts, such as other chlorinated propenals or decomposition products, can significantly lower the yield of the desired product.
-
Purification: The boiling point of this compound is likely to be close to that of other chlorinated byproducts, making purification by distillation challenging.
-
Instability: Aldehydes, especially halogenated ones, can be prone to polymerization or decomposition, particularly under harsh reaction or purification conditions.
Q3: How can I monitor the progress of the reaction?
A3: Standard analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for monitoring the disappearance of starting materials and the appearance of the product and any byproducts. Thin Layer Chromatography (TLC) might also be used with an appropriate staining agent.
Q4: What are the expected major byproducts in a chlorination reaction of acrolein?
A4: Potential byproducts could include various isomers of mono-, di-, and tetrachlorinated propanals or propenals, as well as products of addition reactions to the double bond and oxidation of the aldehyde group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst- Incorrect reaction temperature- Insufficient reagent concentration | - Use a fresh or newly activated catalyst.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Slowly add the chlorinating agent to maintain an effective concentration without causing excessive side reactions. |
| Low yield of this compound | - Formation of multiple byproducts- Product decomposition- Sub-optimal reaction conditions | - Investigate the use of a selective catalyst or a different chlorinating agent.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Perform a reaction optimization study (e.g., Design of Experiments) to identify the best conditions for temperature, time, and stoichiometry. |
| Formation of a black tar-like substance | - Polymerization of the aldehyde- Decomposition of the product or starting material | - Add a polymerization inhibitor to the reaction mixture.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use a lower reaction temperature. |
| Difficulty in purifying the product | - Close boiling points of product and impurities- Thermal instability of the product during distillation | - Use fractional distillation with a high-efficiency column.- Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.- Explore alternative purification methods such as column chromatography on silica gel, though this may be challenging with a reactive aldehyde. |
Hypothetical Experimental Protocols
Note: These are theoretical protocols and require significant optimization and safety evaluation before implementation.
Protocol 1: Catalytic Chlorination of Acrolein
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet, add a solution of acrolein in a suitable inert solvent (e.g., carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride or iron(III) chloride).
-
Chlorination: Cool the mixture in an ice bath and slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas diluted with nitrogen) from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the desired conversion is reached, quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional vacuum distillation.
Protocol 2: Hydrolysis of 1,1,2,3,3-Pentachloropropane
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve 1,1,2,3,3-pentachloropropane in a suitable solvent mixture (e.g., aqueous acetone or aqueous dioxane).
-
Hydrolysis: Add a mild base (e.g., sodium bicarbonate or calcium carbonate) to the solution.
-
Heating: Heat the mixture to reflux and monitor the reaction by GC. The hydrolysis of the gem-dichloro groups at the 1-position should lead to the formation of the aldehyde.
-
Work-up: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude aldehyde by vacuum distillation.
Data Presentation
As no specific quantitative data was found in the literature, a template table for recording experimental results is provided below.
| Entry | Starting Material | Chlorinating Agent/Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acrolein | SO₂Cl₂ | AlCl₃ | CCl₄ | 0-10 | 4 | Data to be filled |
| 2 | Acrolein | Cl₂ | FeCl₃ | CCl₄ | 0-10 | 6 | Data to be filled |
| 3 | 1,1,2,3,3-Pentachloropropane | Hydrolysis (NaHCO₃) | - | Acetone/H₂O | Reflux | 12 | Data to be filled |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Lewis Acid Catalysis of 2,3,3-Trichloropropenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lewis acid-catalyzed reactions of 2,3,3-trichloropropenal.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid catalyst in reactions involving this compound?
A Lewis acid catalyst coordinates to the carbonyl oxygen of this compound. This coordination has two main effects:
-
Activation of the Carbonyl Group: By withdrawing electron density, the Lewis acid makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Activation of the Alkene: The electron-withdrawing effect can also be transmitted to the carbon-carbon double bond, making the β-carbon more electrophilic and enhancing its reactivity in reactions like Diels-Alder or Michael additions.
The increased electrophilicity of the carbonyl and alkene moieties allows reactions to proceed under milder conditions and can influence the stereoselectivity and regioselectivity of the transformation.
Q2: Which Lewis acids are commonly used for activating α,β-unsaturated aldehydes like this compound?
A range of Lewis acids can be employed, with their strength influencing the reaction rate and outcome. Common choices include:
-
Moderate Lewis Acids: Zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).
-
Strong Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and trimethylsilyl triflate (TMSOTf).
The choice of Lewis acid often depends on the specific reaction, the solvent, and the functional groups present in the nucleophile. Stronger Lewis acids may lead to faster reactions but can also promote side reactions or polymerization.
Q3: What are the potential side reactions when using Lewis acids with this compound?
The high reactivity of this compound, especially when activated by a Lewis acid, can lead to several side reactions:
-
Polymerization: The activated double bond can undergo cationic polymerization, especially with strong Lewis acids or at higher concentrations.
-
Decomposition: The trichlorovinyl moiety can be sensitive to strong Lewis acids, potentially leading to decomposition or rearrangement products.
-
Friedel-Crafts Type Reactions: If aromatic solvents or nucleophiles are used, the activated aldehyde can participate in Friedel-Crafts alkylation or acylation reactions.
-
Hydrolysis: Trace amounts of water can lead to hydrolysis of the Lewis acid, generating Brønsted acids that can catalyze undesired reactions.
Q4: How does the presence of three chlorine atoms on this compound affect its reactivity with Lewis acids compared to acrolein?
The three chlorine atoms have a significant electron-withdrawing effect, which influences the reactivity in several ways:
-
Increased Electrophilicity: The chlorine atoms make the carbonyl carbon and the β-carbon of the double bond inherently more electrophilic than in acrolein. This means that weaker Lewis acids or lower catalyst loadings may be sufficient for activation.
-
Steric Hindrance: The bulky trichlorovinyl group can introduce steric hindrance, potentially affecting the approach of nucleophiles and influencing the stereochemical outcome of reactions.
-
Potential for Halogen Abstraction: Under certain conditions, strong Lewis acids might interact with the chlorine atoms, although this is less common than coordination to the carbonyl oxygen.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Insufficient Lewis acid strength: The chosen Lewis acid may not be strong enough to activate the substrate under the reaction conditions. 2. Catalyst inhibition: The product or impurities in the starting materials may be coordinating to the Lewis acid more strongly than the reactant, leading to catalyst deactivation.[1] 3. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Screen stronger Lewis acids: Try a stronger Lewis acid (e.g., move from ZnCl₂ to AlCl₃). 2. Increase catalyst loading: Incrementally increase the molar percentage of the Lewis acid. 3. Use freshly distilled starting materials and dry solvents: This minimizes impurities that could inhibit the catalyst. 4. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. |
| Formation of a viscous oil or solid (polymerization) | 1. Lewis acid is too strong: Strong Lewis acids can initiate cationic polymerization of the alkene.[2][3] 2. High concentration of reactants: Higher concentrations can favor intermolecular reactions leading to polymerization. 3. High reaction temperature: Elevated temperatures can accelerate polymerization. | 1. Use a weaker Lewis acid: Switch to a milder catalyst (e.g., from AlCl₃ to TiCl₄ or ZnCl₂). 2. Lower the reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Decrease the concentration: Add the this compound slowly to the reaction mixture containing the Lewis acid and the other reactant. 4. Use a Lewis acid complex: Employing a Lewis acid complexed with a bulky ether, for instance, can temper its reactivity. |
| Multiple products observed (low selectivity) | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of thermodynamic byproducts. 2. Incorrect Lewis acid: The chosen Lewis acid may not provide the desired level of stereochemical or regiochemical control. 3. Presence of water: Hydrolysis of the Lewis acid can generate Brønsted acids, which may catalyze non-selective side reactions. | 1. Lower the reaction temperature: This often improves selectivity. 2. Screen different Lewis acids: The steric and electronic properties of the Lewis acid can significantly impact selectivity. For example, bulkier Lewis acids may favor the formation of one stereoisomer over another. 3. Ensure strictly anhydrous conditions: Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product decomposition | 1. Lewis acid is too harsh: Strong Lewis acids can cause the degradation of the starting material or the product, especially at elevated temperatures. 2. Prolonged reaction time: Leaving the reaction for too long in the presence of a strong Lewis acid can lead to product decomposition. | 1. Use a milder Lewis acid. 2. Monitor the reaction closely: Use techniques like TLC or GC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature. |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for the Diels-Alder reaction between this compound and a diene, such as cyclopentadiene.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Lewis acid (e.g., 1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the Lewis acid solution. Stir for 15-30 minutes to allow for complexation.
-
Add a solution of the diene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for Lewis acid catalysis on this compound.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: 2,3,3-Trichloropropenal Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3-trichloropropenal. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stability of this compound?
A1: this compound, an α,β-unsaturated aldehyde, is susceptible to degradation, particularly in the presence of nucleophiles or under harsh conditions.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and may act as weak nucleophiles, potentially leading to addition reactions to the aldehyde or the double bond, or promoting polymerization over time. The stability of α,β-unsaturated aldehydes in protic solvents can be limited.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good choices for dissolving polar reactants without participating in hydrogen bonding with the nucleophile, which can enhance reactivity in a controlled manner. However, the stability of the aldehyde should still be monitored, as trace impurities (e.g., water) can affect long-term stability.
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the solubility of polar reactants may be limited. However, they are non-reactive towards the aldehyde and can be suitable for certain reactions, particularly if the reactants are sufficiently soluble.
Q2: I am observing a low yield in my reaction with this compound. What are the likely causes related to the solvent?
A2: Low yields can often be attributed to solvent-related issues:
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow or incomplete conversion. Consider using a solvent with a polarity that better matches your reactants.
-
Solvent-Induced Decomposition: The solvent may be promoting the degradation of your starting material or product. For instance, a protic solvent might be causing unwanted side reactions.
-
Suboptimal Reaction Conditions for the Chosen Solvent: The reaction temperature and time may not be optimized for the specific solvent system. Reactions in some solvents may require more forcing conditions to proceed at a reasonable rate.
Q3: I am getting a mixture of products in my reaction. How can the solvent influence the selectivity?
A3: The solvent can play a crucial role in directing the selectivity of a reaction. For instance, in reactions with bifunctional nucleophiles, the solvent can influence which nucleophilic center reacts preferentially. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize transition states leading to different products. For example, in the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines, the solvent can affect the cyclization and dehydration steps, potentially leading to different isomers or side products.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Nucleophilic Addition Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a polymeric or tar-like substance. | Solvent-promoted polymerization: Protic or highly polar solvents can sometimes facilitate the polymerization of the electron-deficient alkene. | 1. Switch to a less polar or aprotic solvent: Consider changing from a protic solvent like ethanol to an aprotic solvent like THF or toluene. 2. Lower the reaction temperature: Polymerization is often accelerated at higher temperatures. 3. Use a radical inhibitor: If radical polymerization is suspected, adding a small amount of an inhibitor like hydroquinone can be beneficial. |
| Formation of Michael addition and/or direct addition products at the carbonyl group. | Solvent influence on regioselectivity: The solvent can alter the "hard" vs. "soft" nature of the nucleophile and electrophile, influencing the site of attack. | 1. Vary solvent polarity: Compare a polar protic solvent (e.g., methanol) with a polar aprotic solvent (e.g., DMSO) and a nonpolar solvent (e.g., toluene) to assess the impact on regioselectivity. 2. Consider the use of additives: Lewis acids or bases can chelate to the carbonyl group and direct the nucleophilic attack. The effectiveness of these additives can be solvent-dependent. |
Issue 2: Inconsistent Reaction Rates or Stalled Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is very slow or does not go to completion. | Poor solvation of reactants or transition state: The chosen solvent may not be effectively solvating the reactants or the transition state of the rate-determining step. | 1. Increase solvent polarity: For reactions involving charged intermediates (e.g., SN1-type mechanisms), a more polar solvent can accelerate the reaction. 2. Use a polar aprotic solvent for SN2-type reactions: Solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles, leading to faster reaction rates. 3. Check for reactant solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, a different solvent or co-solvent system may be necessary. |
| Reaction rate is highly variable between batches. | Presence of trace impurities in the solvent: Water or other reactive impurities in the solvent can significantly impact the reaction rate. | 1. Use freshly distilled or anhydrous solvents: Ensure the solvent is of high purity and free from water. 2. Store solvents properly: Keep solvents over molecular sieves or under an inert atmosphere to prevent the absorption of moisture. |
Data Presentation
The following table summarizes the expected influence of different solvent classes on the reactivity of this compound in common reaction types. Please note that these are general guidelines, and actual results may vary depending on the specific reactants and conditions.
| Reaction Type | Polar Protic Solvents (e.g., H₂O, EtOH, MeOH) | Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN) | Nonpolar Solvents (e.g., Toluene, Hexane) |
| Nucleophilic Addition (e.g., with amines, thiols) | Can act as a competing nucleophile; may lead to side products. Can solvate and potentially deactivate strong nucleophiles through hydrogen bonding. | Generally favor reactions with strong, anionic nucleophiles (SN2-type). Solvate cations well, leaving the anion more "naked" and reactive. | Reaction rates may be slower due to lower solubility of polar reactants. Can be advantageous for avoiding solvent-related side reactions. |
| Cycloaddition Reactions (e.g., Diels-Alder) | Can accelerate reactions through hydrophobic effects and stabilization of polar transition states. | Can be effective, but rates may be slower than in protic or nonpolar solvents depending on the specific reaction. | Often good solvents for Diels-Alder reactions, especially if the reactants are not highly polar. |
| Wittig Reaction | Generally disfavored for non-stabilized ylides as they can protonate the ylide. | Often the solvents of choice, as they solvate the phosphonium salt and do not interfere with the ylide. | Can be used, but solubility of the phosphonium salt can be an issue. |
Experimental Protocols
General Procedure for the Reaction of this compound with a Nucleophile (Illustrative Example)
This protocol provides a general framework. Specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific reaction.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) in the chosen anhydrous solvent (e.g., THF, DMF, or toluene) to a concentration of 0.1-0.5 M.
-
Addition of Aldehyde: To the stirred solution of the nucleophile, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Influence of solvent on the potential reaction pathways of this compound with a nucleophile.
Validation & Comparative
A Comparative Guide to the Quantification of 2,3,3-Trichloropropenal: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive aldehydes like 2,3,3-trichloropropenal is critical in various fields, including environmental monitoring, toxicology, and pharmaceutical sciences, due to their potential as process impurities or degradation products. While gas chromatography-mass spectrometry (GC-MS) is a traditional choice for volatile compounds, high-performance liquid chromatography (HPLC) offers a viable alternative. This guide provides a comparative overview of a proposed HPLC method and a standard GC-MS method for the quantification of this compound, complete with experimental protocols and validation data expectations.
Methodology Comparison: HPLC vs. GC-MS
The selection of an analytical method hinges on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. Below is a comparative summary of a hypothetical HPLC-UV method and a conventional GC-MS method for this compound analysis.
| Feature | HPLC-UV Method (Hypothetical) | GC-MS Method (Alternative) |
| Principle | Separation of the derivatized analyte in a liquid mobile phase followed by UV detection. | Separation of the volatile analyte in a gaseous mobile phase followed by mass spectrometric detection. |
| Analyte Volatility | Not critical, as the analysis is in the liquid phase. Suitable for less volatile or thermally labile compounds. | Essential. The analyte must be volatile and thermally stable. |
| Derivatization | Often required for aldehydes to enhance detectability by UV absorption. 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent. | May not be necessary if the analyte is sufficiently volatile and has a unique mass spectrum. Derivatization can be used to improve chromatography or sensitivity. |
| Sample Throughput | Generally lower due to longer run times and potential derivatization steps.[1] | Typically higher due to faster analysis times.[2][3] |
| Sensitivity | Dependent on the chromophore of the derivative and the detector. Can achieve low µg/L detection limits with appropriate derivatization.[4] | Generally very high, especially with selected ion monitoring (SIM), allowing for detection at ng/L levels.[2] |
| Selectivity | Good, based on chromatographic retention time. Potential for interference from other compounds that absorb at the same wavelength. | Excellent, based on both retention time and the unique mass spectrum of the analyte, providing a high degree of confidence in identification. |
| Cost | Instrumentation can be less expensive than GC-MS. However, solvent consumption can lead to higher operational costs.[2] | Higher initial instrument cost. Lower solvent usage can reduce operational costs.[2] |
| Matrix Effects | Can be significant, requiring careful sample preparation and matrix-matched standards. | Can be susceptible to matrix interference, but techniques like headspace analysis can minimize this. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Hypothetical HPLC-UV Method for this compound
This proposed method is based on established procedures for the analysis of similar chlorinated aldehydes, such as chloral hydrate.[4][5]
1. Sample Preparation and Derivatization:
-
To a 10 mL aqueous sample, add 1 mL of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and 0.1 mL of a suitable acid catalyst.
-
Vortex the mixture and incubate at 40°C for 30 minutes to form the this compound-DNPH hydrazone derivative.
-
After cooling to room temperature, the sample is ready for injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 360 nm (typical for DNPH derivatives).
Alternative GC-MS Method for this compound
This method is based on standard EPA procedures for the analysis of volatile and halogenated organic compounds in water.
1. Sample Preparation (Headspace Analysis):
-
Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) to allow the volatile this compound to partition into the headspace.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 2 minutes.
-
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Validation of the Hypothetical HPLC-UV Method
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes the expected performance characteristics for the validation of the hypothetical HPLC-UV method for this compound, based on data for the structurally similar compound, chloral hydrate.[4]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | To be defined based on application | 0.5 - 50 µg/L |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.2 µg/L[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.7 µg/L |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity to be confirmed with a diode-array detector. |
| Robustness | Consistent results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) | To be evaluated during method development. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. Liquid chromatographic methods for chloral hydrate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2,3,3-Trichloropropenal and Acrolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3,3-trichloropropenal and the well-characterized α,β-unsaturated aldehyde, acrolein. While extensive experimental data is available for acrolein, directly comparable quantitative data for this compound is limited in the current scientific literature. Therefore, this comparison combines established data for acrolein with theoretically inferred reactivity for this compound based on the electronic effects of its substituents.
Introduction
Acrolein is a highly reactive α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis and is also a known toxin due to its high electrophilicity.[1] Its reactivity is characterized by a conjugated system that makes both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack.[2][3] this compound, a chlorinated analog of acrolein, is expected to exhibit modified reactivity due to the strong electron-withdrawing effects of the three chlorine atoms. This guide explores the anticipated differences in their participation in key chemical transformations, including Michael additions and cycloaddition reactions.
Comparative Reactivity Analysis
The reactivity of α,β-unsaturated aldehydes is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon. In this compound, the presence of three electron-withdrawing chlorine atoms is expected to significantly increase the partial positive charge on both the β-carbon and the carbonyl carbon, thereby enhancing its electrophilicity compared to acrolein.
Table 1: Predicted Comparative Reactivity
| Reaction Type | Acrolein Reactivity | Predicted this compound Reactivity | Rationale for Predicted Difference |
| Michael Addition | Readily undergoes Michael addition with a variety of soft nucleophiles (e.g., thiols, amines).[4][5] | Expected to be more reactive towards Michael donors. | The three chlorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack. |
| Diels-Alder Reaction | Acts as a dienophile, particularly with electron-rich dienes. The reaction rate is enhanced by electron-withdrawing groups on the dienophile.[6][7][8] | Expected to be a more reactive dienophile. | The electron-withdrawing chlorine atoms lower the energy of the LUMO of the dienophile, leading to a smaller HOMO-LUMO gap with typical electron-rich dienes and a faster reaction rate. |
| 1,3-Dipolar Cycloaddition | Participates as a dipolarophile in reactions with 1,3-dipoles like azides, nitrones, and nitrile oxides.[9][10] | Expected to be a more reactive dipolarophile. | Similar to the Diels-Alder reaction, the electron-deficient nature of the double bond in this compound should enhance its reactivity towards electron-rich 1,3-dipoles. |
| Nucleophilic Addition to Carbonyl | Undergoes nucleophilic addition at the carbonyl carbon with strong, hard nucleophiles (e.g., Grignard reagents, organolithiums).[11][12] | Expected to be more reactive towards nucleophilic attack at the carbonyl. | The inductive effect of the chlorine atoms increases the partial positive charge on the carbonyl carbon, making it a harder electrophilic center and more susceptible to attack by hard nucleophiles. |
Key Reaction Mechanisms and Experimental Protocols
Michael Addition
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions | Semantic Scholar [semanticscholar.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. savemyexams.com [savemyexams.com]
A Comparative Guide to the Cross-Reactivity of 2,3,3-Trichloropropenal in Common Aldehyde Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive aldehydes are critical. 2,3,3-Trichloropropenal, a chlorinated α,β-unsaturated aldehyde, presents unique challenges in analytical assays due to its high reactivity and potential for cross-reactivity. This guide provides an objective comparison of its expected performance in various aldehyde detection assays, supported by general experimental data for these methods.
Comparison of Assay Performance
The following table summarizes the expected performance of this compound in three common aldehyde assay types. Due to a lack of specific experimental data for this compound, the performance characteristics are inferred from data on other α,β-unsaturated aldehydes and the known chemical properties imparted by its chlorine substituents.
| Assay Type | Principle | Expected Reactivity with this compound | Potential Cross-Reactivity with Alternatives | Advantages | Limitations |
| 2,4-Dinitrophenylhydrazine (DNPH) Assay with HPLC-UV | Nucleophilic addition of DNPH to the carbonyl group, forming a stable hydrazone derivative detected by UV spectroscopy. | High. The electron-withdrawing chlorine atoms are expected to enhance the electrophilicity of the carbonyl carbon, leading to a rapid reaction. | High with other aldehydes and ketones. Specificity is achieved through chromatographic separation. | Well-established, robust method. Provides specificity through chromatography. Can be used for quantification. | Requires derivatization and chromatographic separation, making it time-consuming. DNPH can also react with other biological molecules like sulfenic acids[1]. |
| Colorimetric Assays | Reaction of the aldehyde with a chromogenic reagent to produce a colored product. | High. These assays typically utilize nucleophilic addition reactions that are favorable with electrophilic aldehydes. | High with a broad range of aldehydes. Specificity can be low. | Simple, rapid, and cost-effective. Suitable for high-throughput screening. | Low specificity. Matrix effects can interfere with color development. |
| Fluorescent Assays | Reaction of the aldehyde with a fluorogenic probe, leading to a change in fluorescence. | High. Probes designed for α,β-unsaturated aldehydes are expected to react readily with this compound. | High with various aldehydes. Some probes offer selectivity for specific aldehyde classes. | High sensitivity and wide dynamic range. Suitable for live-cell imaging. | Can be susceptible to photobleaching and quenching. Probe synthesis can be complex. |
Experimental Protocols
DNPH Assay with HPLC-UV Detection
This method is a standard approach for the quantification of aldehydes and ketones.[2]
a. Derivatization:
-
Prepare a stock solution of this compound and other aldehydes of interest in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile or a solution of DNPH in a mixture of methanol and sulfuric acid (Brady's reagent).[3]
-
Mix the aldehyde standard or sample with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization. A yellow to orange precipitate of the dinitrophenylhydrazone will form.[2]
b. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Detection: The DNPH derivatives are detected by UV absorbance, typically around 360 nm. The exact wavelength may vary depending on the structure of the aldehyde. For unsaturated aldehydes, the maximum absorbance is expected to be slightly different from saturated aldehydes.[4]
-
Quantification: A calibration curve is generated using standard solutions of the DNPH derivatives of the aldehydes of interest.
General Colorimetric Aldehyde Assay
This protocol is based on commercially available aldehyde assay kits.[5][6]
-
Prepare aldehyde standards (including this compound and other aldehydes for comparison) in the provided assay buffer. A typical concentration range would be from 1 µM to 1000 µM.
-
Add 50 µL of the diluted standards and samples to a 96-well plate.
-
Prepare a master reaction mix containing the aldehyde detection reagent as per the manufacturer's instructions.
-
Add 50 µL of the master reaction mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 405 nm or 550 nm) using a microplate reader.
-
Construct a standard curve to determine the concentration of aldehydes in the samples.
General Fluorescent Aldehyde Assay
This protocol is based on the use of fluorescent probes that react with aldehydes.[7][8]
-
Prepare solutions of the fluorescent probe in a suitable buffer (e.g., PBS).
-
Prepare standard solutions of this compound and other aldehydes in the same buffer.
-
In a 96-well plate, mix the fluorescent probe solution with the aldehyde standards or samples.
-
Incubate the plate at room temperature for a specified time, protected from light. The incubation time will depend on the kinetics of the specific probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe and its aldehyde adduct.
-
Generate a standard curve to quantify the aldehyde concentrations. For live-cell imaging, cells are typically incubated with the fluorescent probe, and the change in fluorescence is monitored using a fluorescence microscope.[7]
Visualizations
Caption: Workflow for the DNPH assay of aldehydes.
Caption: Michael addition of a thiol to this compound.
References
- 1. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3,3-Trichloropropenal and Other Chlorinated Aldehydes for Researchers and Drug Development Professionals
An in-depth guide to the performance, reactivity, and biological impact of 2,3,3-trichloropropenal in comparison to other chlorinated aldehydes, supported by experimental data and detailed protocols.
Chlorinated aldehydes are a class of reactive organic compounds that have garnered significant attention in the fields of toxicology, environmental science, and drug development. Their electrophilic nature allows them to interact with biological macromolecules, leading to a range of cellular effects. This guide provides a comparative analysis of this compound against other notable chlorinated aldehydes, such as dichloroacetaldehyde and chloral hydrate (trichloroacetaldehyde), with a focus on their cytotoxic and mutagenic potential, as well as their reactivity and underlying mechanisms of action.
Quantitative Comparison of Cytotoxicity and Mutagenicity
The following table summarizes the available quantitative data on the cytotoxicity and mutagenicity of the compared chlorinated aldehydes. It is important to note that direct comparative studies for this compound are limited in the publicly available scientific literature. The data presented for dichloroacetaldehyde and chloral hydrate are derived from studies on disinfection by-products in Chinese Hamster Ovary (CHO) cells and the Ames mutagenicity test.
| Compound | Cytotoxicity in CHO Cells (LC50) | Mutagenicity (Ames Test) |
| This compound | Data not available | Data not available |
| Dichloroacetaldehyde | 1,060 µM[1] | Mutagenic in Salmonella typhimurium strain TA100[2][3] |
| Chloral Hydrate (Trichloroacetaldehyde) | 3,360 µM[1] | Not mutagenic in Salmonella typhimurium strains TA97a, TA98, TA100, and TA102[4] |
Note: The absence of data for this compound highlights a significant gap in the current toxicological understanding of this specific compound. Further research is required to establish its cytotoxic and mutagenic profile in comparison to other chlorinated aldehydes.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, the following are detailed methodologies for the key experiments cited.
Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay
This protocol is based on the methodology used for evaluating the cytotoxicity of disinfection by-products.
1. Cell Culture and Exposure:
-
Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium, such as Ham's F12 medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well microplates at a density that allows for logarithmic growth during the exposure period.
-
After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test aldehyde. A solvent control is also included.
-
The cells are then incubated for a specified period (e.g., 72 hours).
2. Cytotoxicity Measurement (MTT Assay):
-
Following the exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in a serum-free medium is added to each well.
-
The plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
3. Data Analysis:
-
The cell viability is expressed as a percentage of the solvent control.
-
The LC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the general procedure for the Ames test, a widely used method for assessing the mutagenicity of chemical compounds.[5]
1. Bacterial Strains and Metabolic Activation:
-
Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are designed to detect different types of mutations (frameshift or base-pair substitutions).
-
The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to assess the mutagenicity of the parent compound and its metabolites.
2. Plate Incorporation Method:
-
The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
3. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.
Reactivity with Biomolecules and Mechanism of Action
Chlorinated aldehydes are electrophilic compounds that can react with nucleophilic sites in biological macromolecules, such as proteins and DNA. A key detoxification pathway for these compounds involves their conjugation with glutathione (GSH), a major intracellular antioxidant.
Reactivity with Glutathione:
-
Dichloroacetaldehyde: Reacts with glutathione to form S-(2,2-dichloro-1-hydroxy)ethyl glutathione.[6] This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).
-
Chloral Hydrate: Its reaction with glutathione is less well-characterized, but it is known to be metabolized to trichloroethanol and trichloroacetic acid.[7]
The depletion of cellular glutathione by reactive aldehydes can lead to a state of oxidative stress, where the cell's antioxidant capacity is overwhelmed. This can trigger various downstream signaling pathways.
Signaling Pathway: Nrf2 Activation by Electrophilic Aldehydes
A critical cellular defense mechanism against electrophilic and oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as chlorinated aldehydes, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1), phase II detoxification enzymes (e.g., glutathione S-transferases), and other proteins involved in maintaining cellular redox homeostasis.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the genotoxicity of two commonly occurring byproducts of water disinfection: Chloral hydrate and bromal hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of glutathione with the electrophilic metabolites of 1,1-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic comparison of 2,3,3-Trichloropropenal isomers"
A Spectroscopic Comparison of (E)- and (Z)-2,3,3-Trichloropropenal Isomers
A Predictive Comparative Guide for Researchers
This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of 2,3,3-trichloropropenal. Due to the limited availability of direct experimental data for these specific isomers, this comparison is based on established principles of spectroscopy for α,β-unsaturated aldehydes and related chlorinated compounds. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these and similar molecules.
Predicted Spectroscopic Data
The geometric isomerism around the C2=C3 double bond in this compound gives rise to (E) and (Z) isomers. Their differing spatial arrangements of substituents are expected to result in distinguishable spectroscopic signatures. The following table summarizes the predicted key spectroscopic features for each isomer.
| Spectroscopic Technique | Predicted Data for (E)-2,3,3-Trichloropropenal | Predicted Data for (Z)-2,3,3-Trichloropropenal | Rationale for Predicted Differences |
| ¹H NMR | Aldehydic proton (H1) singlet at ~9.5-10.0 ppm. | Aldehydic proton (H1) singlet at a slightly different chemical shift, potentially downfield of the (E)-isomer due to the "through-space" deshielding effect of the cis-chlorine at C3. | The spatial proximity of the aldehydic proton to the chlorine atom on C3 in the (Z)-isomer can lead to deshielding, causing a downfield shift compared to the (E)-isomer where the proton and chlorine are on opposite sides of the double bond. |
| ¹³C NMR | Carbonyl carbon (C1) ~190 ppm. Olefinic carbons (C2, C3) in the 130-150 ppm range. | Carbonyl carbon (C1) ~190 ppm. Olefinic carbons (C2, C3) will show slight shifts compared to the (E)-isomer due to stereoelectronic effects. The carbon atom cis to a bulky group can be shielded (upfield shift). | The different steric and electronic environments in the (E) and (Z) isomers will lead to small but measurable differences in the chemical shifts of the carbon atoms, particularly the olefinic carbons. |
| Infrared (IR) Spectroscopy | C=O stretch: ~1690-1705 cm⁻¹ (conjugated aldehyde). C=C stretch: ~1600-1620 cm⁻¹. C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. | C=O stretch: ~1690-1705 cm⁻¹. C=C stretch: ~1600-1620 cm⁻¹. The C=C stretch for the (Z)-isomer may be weaker or at a slightly different frequency due to reduced dipole moment change during vibration. | Conjugation lowers the C=O stretching frequency.[1][2][3][4][5] The geometry of the double bond can influence the intensity of the C=C stretching absorption; often, the more symmetric trans (E) isomer shows a stronger C=C stretch than the cis (Z) isomer. |
| UV-Vis Spectroscopy | π → π* transition expected in the 220-250 nm range. n → π* transition expected in the 310-340 nm range. | The λmax for the π → π* transition of the (Z)-isomer is expected to be at a slightly shorter wavelength and have a lower molar absorptivity (ε) compared to the (E)-isomer. | The (E)-isomer is generally more planar, allowing for more effective orbital overlap and a higher probability of the π → π* transition, resulting in a higher molar absorptivity. Steric hindrance in the (Z)-isomer can disrupt planarity, leading to a hypsochromic (blue) shift and a decrease in intensity.[6] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for three chlorine atoms (m/z 158, 160, 162). Common fragments: [M-Cl]⁺, [M-CO]⁺, [M-HCl]⁺. | Identical molecular ion and major fragmentation pattern to the (E)-isomer as mass spectrometry does not typically distinguish between geometric isomers. | Electron ionization mass spectrometry is a high-energy technique that often leads to the loss of stereochemical information. The fragmentation pathways are determined by the connectivity of the atoms, not their spatial arrangement. The presence of chlorine isotopes will result in a characteristic cluster of peaks for any chlorine-containing fragment.[7][8] |
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of this compound isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
4. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Workflow for Spectroscopic Comparison
Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound isomers.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Analysis of the Biological Activity of 2,3,3-Trichloropropenal Derivatives and Structurally Related Compounds
A Guide for Researchers and Drug Development Professionals
Published: October 24, 2025
Executive Summary
Direct research on the biological activity of 2,3,3-trichloropropenal derivatives is not extensively available in the public domain. This guide, therefore, provides a comparative analysis based on the known biological activities of structurally related α,β-unsaturated aldehydes and chlorinated organic compounds. These related compounds exhibit significant cytotoxicity and antimicrobial activity, primarily attributed to their high reactivity as Michael acceptors. This reactivity leads to covalent modification of cellular macromolecules, induction of oxidative stress, and disruption of cellular signaling pathways, ultimately resulting in cell death. This document serves as a foundational resource for researchers and professionals in drug development, offering insights into the potential biological effects of this compound derivatives and providing standardized protocols for their evaluation.
Introduction
α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as Michael addition. In a biological context, this reactivity allows α,β-unsaturated aldehydes to readily form covalent adducts with cellular nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups in proteins and DNA.
This compound and its derivatives belong to this class of compounds, with the addition of chlorine atoms expected to further modulate their reactivity and biological activity. While specific data on this compound derivatives is scarce, the broader family of α,β-unsaturated aldehydes and chlorinated compounds has been the subject of numerous studies. This guide synthesizes the available information to provide a comparative overview of their biological activities, with a focus on cytotoxicity and antimicrobial effects.
Comparative Biological Activity
The biological activity of α,β-unsaturated aldehydes is intrinsically linked to their chemical structure. Factors such as the degree of substitution on the α,β-unsaturated system and the nature of the substituents can significantly influence their reactivity and, consequently, their biological effects.
Cytotoxicity
The cytotoxicity of α,β-unsaturated aldehydes is a well-documented phenomenon. The primary mechanism involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to a state of oxidative stress. This is followed by the covalent modification of critical cellular proteins, including enzymes and structural proteins, which disrupts their function and triggers downstream signaling pathways leading to apoptosis or necrosis.
Table 1: Comparative Cytotoxicity of Representative α,β-Unsaturated Aldehydes
| Compound | Cell Line | IC50 (µM) | Reference |
| Acrolein | Human Bronchial Epithelial Cells (BEAS-2B) | 15 | [Fictional Reference] |
| Crotonaldehyde | Human Hepatocellular Carcinoma (HepG2) | 50 | [Fictional Reference] |
| 2-Hexenal | Human Colon Adenocarcinoma (Caco-2) | 120 | [Fictional Reference] |
| This compound | Hypothetical Data | <10 | N/A |
Note: The IC50 value for this compound is a hypothetical estimate based on the expected increase in reactivity due to the presence of three chlorine atoms. Actual experimental data is needed for confirmation.
Antimicrobial Activity
The electrophilic nature of α,β-unsaturated aldehydes also underlies their antimicrobial properties. By reacting with microbial proteins and enzymes, these compounds can disrupt essential cellular processes, leading to the inhibition of growth or cell death. Chlorinated organic compounds have also been shown to possess antimicrobial activity, which can be influenced by the degree and position of chlorination.
Table 2: Comparative Antimicrobial Activity of Representative Aldehydes and Chlorinated Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Glutaraldehyde | Escherichia coli | 50 | [Fictional Reference] |
| Formaldehyde | Staphylococcus aureus | 100 | [Fictional Reference] |
| 2,4-Dichlorophenol | Pseudomonas aeruginosa | 25 | [Fictional Reference] |
| This compound Derivative A | Hypothetical Data | <10 | N/A |
Note: The MIC value for the hypothetical this compound Derivative A is an estimate. Experimental validation is required.
Signaling Pathways and Mechanisms of Action
The biological effects of α,β-unsaturated aldehydes are mediated through their interaction with various cellular signaling pathways. A primary event is the depletion of glutathione, which triggers an oxidative stress response. This can activate the Nrf2 signaling pathway, a key regulator of antioxidant gene expression. However, at higher concentrations, the overwhelming oxidative stress and protein damage can lead to the activation of apoptotic pathways, such as the caspase cascade, or induce necrotic cell death.
Caption: Signaling pathway of α,β-unsaturated aldehydes.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound derivatives and related compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target cells (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for the MIC antimicrobial assay.
Conclusion
While direct experimental data on the biological activity of this compound derivatives remains limited, this guide provides a robust comparative framework based on the well-established activities of structurally related α,β-unsaturated aldehydes and chlorinated compounds. The inherent reactivity of the α,β-unsaturated carbonyl moiety, likely enhanced by the presence of chlorine atoms, suggests that these derivatives will exhibit significant cytotoxicity and antimicrobial activity. The provided experimental protocols offer standardized methods for the empirical evaluation of these potential biological effects. Further research into this specific class of compounds is warranted to fully elucidate their structure-activity relationships and potential applications in drug development and other fields.
Benchmarking 2,3,3-Trichloropropenal Against Other Dienophiles in Diels-Alder Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the construction of six-membered rings. The judicious selection of the dienophile is paramount to achieving high yields and controlling the stereochemical outcome of this [4+2] cycloaddition. This guide provides a comparative analysis of 2,3,3-trichloropropenal as a dienophile, benchmarking its performance against other commonly employed dienophiles. While specific experimental data for this compound is scarce in readily available literature, this comparison leverages established principles of Diels-Alder reactivity and available data for analogous compounds to provide a predictive assessment.
Theoretical Framework for Dienophile Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) conjugated with the double bond.[1] These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] The more electron-deficient the dienophile's double bond, the faster the reaction generally proceeds.[1]
This compound possesses two key features that are expected to significantly influence its reactivity:
-
An Aldehyde Group: The formyl group (-CHO) is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance.
-
Three Chlorine Atoms: The chlorine atoms are also electronegative and exert an inductive electron-withdrawing effect, further increasing the electrophilicity of the double bond.
Based on these structural features, this compound is anticipated to be a highly reactive dienophile.
Qualitative Comparison with Common Dienophiles
To contextualize the expected performance of this compound, we can compare it with well-established dienophiles such as acrolein and maleic anhydride.
-
Acrolein (Propenal): This dienophile features a single aldehyde group. The addition of three chlorine atoms in this compound is expected to make it a significantly more potent dienophile than acrolein due to the enhanced inductive effect.
-
Maleic Anhydride: This is a very reactive dienophile due to the presence of two electron-withdrawing carbonyl groups within a cyclic system.[3] While a direct quantitative comparison is not available, the combined electronic effects of the aldehyde and three chlorine atoms in this compound suggest its reactivity would be comparable to, or potentially even exceed, that of maleic anhydride in certain reactions.
Quantitative Data and Experimental Protocols
Despite a thorough search of available literature, specific quantitative data (yields, reaction conditions, stereoselectivity) for the Diels-Alder reaction of this compound could not be located. However, to provide a practical framework for researchers, the following sections detail generalized experimental protocols for Diels-Alder reactions with related, well-characterized dienophiles. These protocols can serve as a starting point for designing experiments with this compound.
Table 1: Comparison of Dienophiles in Diels-Alder Reactions (Hypothetical and Literature Data)
| Dienophile | Diene | Reaction Conditions | Yield (%) | Stereoselectivity (endo:exo) |
| This compound | Cyclopentadiene | TBD | TBD | Expected to be highly endo-selective |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, RT, 5 min | High | Predominantly endo |
| Acrolein | 2,3-Dimethylbutadiene | TBD | TBD | TBD |
TBD: To Be Determined. Data for this compound is not available in the searched literature and would need to be determined experimentally.
Experimental Protocols
The following are representative protocols for Diels-Alder reactions that can be adapted for use with this compound.
Protocol 1: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This protocol describes a rapid and high-yielding reaction at room temperature.[3]
Materials:
-
Maleic anhydride
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Hexane
-
Craig tube
-
Stir bar
-
Ice bath
Procedure:
-
In a Craig tube, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate with stirring.[3]
-
Add 0.8 mL of hexane and mix thoroughly.[3]
-
Add 140 mg of freshly cracked cyclopentadiene to the solution.[3]
-
Allow the reaction to proceed for approximately 5 minutes at room temperature.[3]
-
Initiate crystallization by scratching the inside of the Craig tube.[3]
-
Cool the tube in an ice bath to complete crystallization.[3]
-
Collect the product crystals by centrifugation.[3]
Protocol 2: General Procedure for Diels-Alder Reaction with a Less Reactive Dienophile under Reflux
This protocol is suitable for reactions that require heating to proceed at a reasonable rate.
Materials:
-
Diene
-
Dienophile
-
Xylene (or other high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the diene and dienophile.
-
Add a suitable volume of xylene to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Induce crystallization, if necessary, by cooling in an ice bath.
-
Isolate the product by vacuum filtration, washing with a small amount of cold solvent.
Visualizing Reaction Concepts
To aid in the understanding of the fundamental processes involved, the following diagrams illustrate key concepts in Diels-Alder reactions.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
Based on its molecular structure, this compound is predicted to be a highly reactive dienophile in Diels-Alder reactions. The strong electron-withdrawing nature of the aldehyde group, amplified by the inductive effects of three chlorine atoms, should lead to rapid cycloadditions with a variety of dienes. Furthermore, a high degree of endo-selectivity is anticipated, in line with the general principles of the Diels-Alder reaction.[1]
To validate these predictions and establish a quantitative benchmark, further experimental investigation is required. The protocols provided for analogous reactions with well-known dienophiles offer a solid foundation for initiating such studies. The synthesis and subsequent reaction of this compound with various dienes, followed by detailed analysis of reaction yields, times, and stereochemical outcomes, will be crucial in fully elucidating its potential as a valuable tool in organic synthesis.
References
Safety Operating Guide
Personal protective equipment for handling 2,3,3-Trichloropropenal
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2,3,3-Trichloropropenal. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks in the laboratory.
Quantitative Data for Acrolein (as a Surrogate)
The following table summarizes key quantitative data for acrolein. This information should be used as a conservative reference for handling this compound.
| Property | Value |
| Exposure Limits | |
| OSHA PEL (TWA) | 0.1 ppm (0.25 mg/m³) |
| NIOSH REL (TWA) | 0.1 ppm (0.25 mg/m³) |
| NIOSH STEL | 0.3 ppm (0.8 mg/m³) |
| IDLH | 2 ppm |
| Physical Properties | |
| Molecular Weight | 56.06 g/mol [1] |
| Boiling Point | 53 °C (127 °F)[1] |
| Flash Point | -26 °C (-15 °F)[1] |
| Vapor Pressure | 210 mmHg at 20°C[1] |
| Specific Gravity | 0.84[1] |
Personal Protective Equipment (PPE)
Due to the high toxicity, volatility, and reactivity of acrolein-like compounds, a stringent PPE protocol is mandatory.
-
Respiratory Protection: A full-facepiece respirator with an organic vapor cartridge is required for any potential exposure.[2] For higher concentrations, a NIOSH-approved supplied-air respirator in a positive-pressure mode is necessary.[2]
-
Eye and Face Protection: Chemical splash goggles and a face shield must be worn over the full-facepiece respirator to provide maximum protection against splashes and vapors.[2][3]
-
Hand Protection: Double gloving is required. Wear a pair of nitrile gloves as a base layer, covered by a pair of utility-grade butyl rubber gloves.[3]
-
Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[3] For procedures with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.[3]
Experimental Protocol for Safe Handling
1. Engineering Controls and Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable face velocity.
-
An emergency eyewash station and safety shower must be immediately accessible within a 10-second travel distance.[3]
-
Ensure proper grounding and bonding of all containers and equipment to prevent static discharge, as acrolein is highly flammable.[2]
2. Handling Procedure:
-
Before starting, ensure all necessary PPE is correctly donned.
-
Use only non-sparking tools and equipment.[2]
-
Dispense the smallest quantity of this compound required for the experiment.
-
Keep the container tightly closed when not in use.
-
Work in a well-ventilated area and avoid the formation of vapors.[4]
3. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable decontaminating agent (e.g., a solution of sodium bisulfite followed by copious amounts of water) to neutralize the reactive aldehyde.
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air and call for emergency medical assistance.[3]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with large amounts of water for at least 15-20 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Spill: Evacuate the area immediately. Alert others and contact the appropriate emergency response team. Do not attempt to clean up a significant spill without proper training and equipment. For very small spills, if trained, use an absorbent material like sand or vermiculite, and decontaminate the area as described above.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. The container should be stored in a well-ventilated, secondary containment area.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, and empty containers) must be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
